SF2312 ammonium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C4H14N3O6P |
|---|---|
分子量 |
231.14 g/mol |
IUPAC 名称 |
diazanium;1,5-dihydroxy-3-phosphonatopyrrolidin-2-one |
InChI |
InChI=1S/C4H8NO6P.2H3N/c6-3-1-2(12(9,10)11)4(7)5(3)8;;/h2-3,6,8H,1H2,(H2,9,10,11);2*1H3 |
InChI 键 |
HWIRXQWBKSFJJG-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of SF2312: A Potent Glycolysis Inhibitor from Micromonospora
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SF2312 is a novel phosphonate (B1237965) antibiotic produced by the actinomycete genus Micromonospora. Initially identified through screens for antimicrobial agents effective under anaerobic conditions, its true potential was later unveiled as a highly potent, low-nanomolar inhibitor of enolase, a critical enzyme in the universally conserved glycolysis pathway. This mode of action explains its efficacy in anaerobic environments where organisms are solely reliant on glycolysis for ATP production. Structurally, SF2312 is (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, a transition-state analogue of the enolase substrate. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and methods for the study of SF2312, consolidating available data for researchers in microbiology, oncology, and drug development.
Discovery and Producing Organism
The antibiotic SF2312 was first discovered during a screening program for natural products exhibiting antibiotic activity specifically under anaerobic conditions.[1] It is a secondary metabolite produced by bacteria belonging to the genus Micromonospora, a group of Gram-positive actinomycetes known for being a rich source of novel bioactive compounds, including many clinically important antibiotics.[1] The initial discovery highlighted its activity against a range of bacteria, with notable potency against Salmonella and Staphylococcus species.[1]
Structure and Properties
The chemical structure of SF2312 was determined to be (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid. It possesses two stereocenters, at the C-3 and C-5 positions.[1] X-ray co-crystallization studies with human enolase 2 (ENO2) have consistently shown that the (3S,5S)-enantiomer is the active form that binds to the enzyme's active site.[2] However, the acidity of the proton at the C-3 position can lead to racemization, making the synthesis of a single, stable enantiomer challenging.[2]
Mechanism of Action: Enolase Inhibition
SF2312's antibiotic properties stem from its function as a potent inhibitor of enolase, the penultimate enzyme in the glycolysis pathway.[1][3] Enolase catalyzes the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP). By acting as a transition state analogue, SF2312 binds tightly to the active site of enolase, blocking this crucial step in energy metabolism.[2] This inhibition leads to an accumulation of metabolites upstream of the enolase reaction and a depletion of downstream metabolites, ultimately disrupting ATP production.[1] This mechanism is particularly effective under anaerobic conditions, where glycolysis is the primary energy source for many bacteria.[1][4]
Quantitative Data
Table 1: Enolase Inhibitory Activity of SF2312
| Enzyme Target | Source | IC50 (nM) | Reference |
| Human Enolase 1 (ENO1) | Recombinant Human | 37.9 | [4] |
| Human Enolase 2 (ENO2) | Recombinant Human | 42.5 | [4] |
| E. coli Enolase | Recombinant E. coli | 18.4 | [3] |
Table 2: Antibacterial Spectrum of SF2312
| Bacterial Species | Activity Level | Quantitative Data | Reference |
| Salmonella sp. | Strong | MIC not reported | [1][4] |
| Staphylococcus sp. | Strong | MIC not reported | [1][4] |
| Escherichia coli | Weak | ~24 mm zone of inhibition with 35 µg disc | [2] |
Experimental Protocols
Fermentation and Isolation of SF2312 (Generalized Protocol)
Disclaimer: The specific fermentation and isolation protocols for SF2312 from the original discovery are not publicly available. The following is a generalized protocol for the production of antibiotics from Micromonospora species, based on established methods for related compounds like gentamicin.
5.1.1. Fermentation
-
Inoculum Preparation: Prepare a seed culture by inoculating a suitable medium (e.g., tryptone-yeast extract-glucose broth) with a spore suspension or vegetative mycelia of the Micromonospora producer strain. Incubate at 28-32°C for 2-3 days on a rotary shaker.
-
Production Culture: Inoculate the production medium with the seed culture. A typical production medium for Micromonospora may contain assimilable carbon sources (e.g., dextrin, glucose), nitrogen sources (e.g., soybean meal, peptone), and mineral salts.
-
Fermentation Conditions: Conduct the fermentation in a fermenter with controlled parameters:
-
Temperature: 30-34°C
-
pH: Maintain between 6.5-7.5
-
Aeration: 1.0 - 1.5 volumes of air per volume of medium per minute (vvm)
-
Agitation: 200-500 rpm
-
-
Duration: Carry out the fermentation for 5-8 days, monitoring antibiotic production periodically using a bioassay or HPLC.
5.1.2. Isolation and Purification
-
Broth Separation: After fermentation, separate the mycelia from the culture broth by centrifugation or filtration. The antibiotic is typically found in the broth.
-
pH Adjustment and Extraction: Adjust the pH of the clarified broth to acidic (e.g., pH 2.0) with an acid like oxalic or sulfuric acid. This can help in extracting the compound from any remaining cellular debris.
-
Ion-Exchange Chromatography: Apply the clarified broth to a cation-exchange resin column. Wash the column with deionized water and then elute the antibiotic using a suitable buffer or a pH gradient.
-
Further Purification: Concentrate the active fractions and subject them to further purification steps, such as adsorption chromatography (e.g., using activated carbon or Amberlite resins) and/or gel filtration chromatography to remove impurities.
-
Crystallization: Lyophilize the purified, active fractions to obtain the final product as a powder or attempt crystallization from a suitable solvent system.
Enolase Inhibition Assay (Coupled Enzyme Assay)
This assay determines enolase activity by coupling the production of its product, phosphoenolpyruvate (PEP), to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions, which results in the oxidation of NADH.
-
Reagent Preparation:
-
Assay Buffer: 100 mM triethanolamine, 10 mM KCl, 5 mM MgSO₄, pH 7.4.
-
Enzyme/Substrate Mix: In assay buffer, prepare a mix containing 2 mM ADP, 400 µM NADH, and an excess of pyruvate kinase and lactate dehydrogenase.
-
Enolase Solution: Prepare a solution of purified enolase or cell lysate containing enolase in assay buffer.
-
Inhibitor Stock: Prepare a stock solution of SF2312 in a suitable solvent (e.g., water or DMSO).
-
Substrate Solution: Prepare a solution of 2-phosphoglycerate (2-PGA) in assay buffer (e.g., 50 mM stock for a final concentration of 5 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add the enolase solution.
-
Add serial dilutions of SF2312 or vehicle control to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add the Enzyme/Substrate Mix to each well.
-
Initiate the reaction by adding the 2-PGA substrate solution.
-
Immediately measure the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Generalized workflow for the discovery, isolation, and characterization of SF2312.
Caption: Inhibition of the Glycolysis Pathway at the Enolase Step by SF2312.
Caption: Principle of the coupled enzyme assay for measuring enolase inhibition by SF2312.
References
SF2312 Ammonium: A Natural Phosphonate Antibiotic Targeting Glycolysis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SF2312 is a naturally occurring phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2][3] This document provides an in-depth technical overview of SF2312, focusing on its core characteristics as a potent inhibitor of the glycolytic enzyme enolase. It consolidates available quantitative data, outlines key experimental methodologies, and presents visual diagrams of its mechanism of action and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Natural products have historically been a rich source of novel antibiotics. The emergence of multidrug-resistant pathogens necessitates the exploration of new chemical entities with unique mechanisms of action.[4][5] Phosphonate natural products, characterized by a stable carbon-phosphorus (C-P) bond, represent a promising class of bioactive molecules.[6] SF2312, a phosphonate antibiotic, has been identified as a potent inhibitor of glycolysis, a fundamental metabolic pathway, by targeting the enzyme enolase.[1][7] This mode of action is particularly noteworthy as few microbial antibiotics specifically inhibit this central energy-generating pathway.[1][8] SF2312's activity, especially under anaerobic conditions, underscores its potential as a lead compound for the development of new antibacterial agents.[1][9]
Physicochemical Properties and Structure
SF2312, with the chemical name (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, possesses two stereocenters, leading to four possible enantiomers.[7] Research has shown that the biological activity is primarily driven by the (3S,5S)-enantiomer, which preferentially binds to the active site of enolase.[7][10] The synthesis of enantiomerically pure SF2312 is challenging due to the lability of the alpha proton at the C-3 position, which can lead to racemization under mild alkaline conditions.[7][10]
Mechanism of Action: Enolase Inhibition
SF2312 exerts its antibiotic effect by potently inhibiting enolase, a crucial enzyme in the glycolytic pathway.[1][11] Enolase catalyzes the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][7] By inhibiting this step, SF2312 disrupts the cell's ability to generate ATP through glycolysis, which is particularly effective under anaerobic conditions where glycolysis is the primary source of energy.[1] The phosphonate moiety of SF2312 is critical for its inhibitory activity, as it mimics the substrate and interacts with magnesium ions in the enzyme's active site.[1] The molecule is believed to act as an analog of a high-energy carbanion intermediate formed during the catalytic process.[11]
Signaling Pathway: Inhibition of Glycolysis
Caption: Inhibition of the glycolytic pathway by SF2312 targeting the enzyme enolase.
Quantitative Data
The inhibitory potency of SF2312 against human enolase isoforms and its antibacterial spectrum have been quantitatively assessed.
Table 1: Inhibitory Activity of SF2312 against Human Enolase Isoforms
| Enzyme | IC₅₀ (nM) |
| Human Recombinant ENO1 | 37.9 |
| Human Recombinant ENO2 | 42.5 |
| Data sourced from MedchemExpress.[12] |
Table 2: Antibacterial Spectrum of SF2312
| Bacterial Genus | Activity Level |
| Salmonella | Strong |
| Staphylococcus | Strong |
| Escherichia coli | Weak |
| Data sourced from a 2017 study on SF2312.[1] |
It is important to note that SF2312 shows no activity against fungi.[1] This is likely due to its uptake mechanism, which is believed to be the glucose-6-phosphate transporter system present in bacteria but not in fungi.[1]
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and isolation of SF2312 are not extensively available in the public domain. However, key experimental methodologies for its characterization and evaluation have been described.
Enolase Inhibition Assay
The enzymatic activity of enolase and its inhibition by SF2312 can be determined using an indirect, coupled-enzyme assay.[1]
-
Principle: The production of phosphoenolpyruvate (PEP) by enolase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. The oxidation of NADH by LDH is monitored by the decrease in fluorescence or absorbance at 340 nm.
-
Reagents:
-
Purified enolase enzyme or cell lysate containing enolase
-
2-Phosphoglycerate (substrate)
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
SF2312 (inhibitor)
-
-
Procedure:
-
Incubate the enolase enzyme with varying concentrations of SF2312.
-
Initiate the reaction by adding the substrate, 2-phosphoglycerate.
-
Monitor the rate of NADH oxidation by measuring the change in absorbance or fluorescence over time.
-
Calculate the percentage of inhibition at each SF2312 concentration and determine the IC₅₀ value.
-
Metabolic Flux Analysis
The effect of SF2312 on glycolysis in whole cells can be assessed using stable isotope tracing with ¹³C-labeled glucose.[1]
-
Principle: Cells are cultured in the presence of ¹³C-labeled glucose. The incorporation of ¹³C into downstream metabolites of glycolysis, such as lactate and glycerate, is measured by nuclear magnetic resonance (NMR) spectroscopy. Inhibition of enolase by SF2312 is expected to cause an accumulation of upstream intermediates (like 2-PGA and 3-PGA) and a decrease in downstream products (like lactate).[1]
-
Procedure:
-
Culture bacterial or mammalian cells in a medium containing ¹³C-labeled glucose.
-
Treat the cells with SF2312 at various concentrations.
-
After a defined incubation period, harvest the cells and extract the intracellular metabolites.
-
Analyze the metabolite extracts by ¹³C-NMR to identify and quantify the labeled species.
-
Compare the metabolic profiles of treated and untreated cells to determine the impact of SF2312 on glycolytic flux.
-
General Experimental Workflow
Caption: A generalized workflow for the discovery and evaluation of SF2312.
Biosynthesis
While the complete biosynthetic pathway of SF2312 has not been fully elucidated, it is known to be a phosphonate natural product. The biosynthesis of most phosphonates begins with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (B1221233) (PnPy) by the enzyme PEP mutase.[6] Further enzymatic steps, likely involving transamination, reduction, and cyclization, would be required to form the final SF2312 structure. The identification and characterization of the SF2312 biosynthetic gene cluster would be a significant step toward understanding its formation and potentially enabling its biotechnological production.
Synergy with Other Antibiotics
Interestingly, studies have shown that SF2312 exhibits significant synergy with fosfomycin, another phosphonate antibiotic that inhibits an early step in cell wall biosynthesis.[11][13] This synergistic effect, observed in the presence of glucose-6-phosphate, suggests that a combination therapy targeting different cellular mechanisms could be a promising strategy for treating bacterial infections.[11]
Conclusion
SF2312 ammonium (B1175870) is a potent natural phosphonate antibiotic with a well-defined mechanism of action: the inhibition of the glycolytic enzyme enolase. Its strong activity against key bacterial pathogens and its synergistic effects with other antibiotics make it an attractive lead compound for further drug development. Future research should focus on elucidating its complete biosynthetic pathway, optimizing its structure to improve its pharmacokinetic properties and antibacterial spectrum, and further exploring its potential in combination therapies. This technical guide provides a solid foundation of the current knowledge on SF2312 for the scientific community to build upon.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.com [gentaur.com]
- 4. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 6. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 3 S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional and structural basis of E. coli enolase inhibition by SF2312: a mimic of the carbanion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Potent Anti-Glycolytic Mechanism of SF2312: A Technical Guide to its Enolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of SF2312, a natural phosphonate (B1237965) antibiotic, as a highly potent inhibitor of the glycolytic enzyme enolase. By elucidating its binding kinetics, structural interactions, and cellular effects, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel anti-glycolytic therapies.
Core Mechanism of Action: A Transition State Analogue
SF2312 functions as a powerful inhibitor of enolase, a dimeric enzyme that catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][2] The inhibitory prowess of SF2312 stems from its structural mimicry of a high-energy carbanion (enolate) intermediate formed during the catalytic process.[3] This transition-state analogue nature allows SF2312 to bind with high affinity to the active site of enolase, effectively blocking the progression of the glycolytic pathway.[2][3]
X-ray crystallography studies of human enolase 2 (ENO2) in complex with SF2312 have revealed the precise molecular interactions underpinning its inhibitory activity.[1][4] The inhibitor occupies the active site and interacts with two magnesium ions, which are crucial for catalysis.[1] Notably, only the (3S,5S)-enantiomer of SF2312 has been observed to bind to the active site, highlighting a significant stereospecificity in its mechanism.[2][5] The 5-hydroxy group of SF2312 is suggested to be responsible for tighter binding and preferential inhibition of ENO2 over ENO1 under certain conditions.[1]
The inhibition kinetics of SF2312 are characterized as mixed competitive and non-competitive.[1] This indicates that SF2312 can bind to both the free enzyme and the enzyme-substrate complex, further emphasizing its robust inhibitory profile.
Quantitative Analysis of SF2312 Inhibition
The potency of SF2312 as an enolase inhibitor has been quantified across various studies and enolase isoforms. The following tables summarize the key quantitative data.
| Inhibitor | Target | IC50 (nM) | Cell Line/Source | Reference |
| SF2312 | Human Recombinant ENO1 | 37.9 | Recombinant | [6] |
| SF2312 | Human Recombinant ENO2 | 42.5 | Recombinant | [6] |
| SF2312 | Enolase in D423 cell lysates | 10 - 50 | Human glioma cells | [1] |
| (3S)-MethylSF2312 | ENO1 in human cancer cell lysates | ~10 | Human cancer cells | [5] |
| (3S)-MethylSF2312 | ENO2 in human cancer cell lysates | ~10 | Human cancer cells | [5] |
| (3R)-MethylSF2312 | ENO1 in human cancer cell lysates | ~15,000 | Human cancer cells | [5] |
| (3R)-MethylSF2312 | ENO2 in human cancer cell lysates | ~15,000 | Human cancer cells | [5] |
| deoxy-SF2312 | Enolase | ~2000 | Not specified | [1] |
| deoxy-SF2312 | T. brucei ENO (TbENO) | 600 ± 230 | Recombinant | [7] |
| HEX | T. brucei ENO (TbENO) | 2100 ± 1100 | Recombinant | [7] |
| SF2312 | N. fowleri ENO (NfENO) | 310 ± 70 | Recombinant | [8] |
| HEX | N. fowleri ENO (NfENO) | 140 ± 40 | Recombinant | [8] |
| Compound | Binding Affinity (kcal/mol) | Target | Method | Reference |
| deoxy-SF2312 | -6.8 | T. brucei ENO | Molecular Docking | [7] |
| HEX | -7.5 | T. brucei ENO | Molecular Docking | [7] |
| HEPTA | -4.8 | T. brucei ENO | Molecular Docking | [7] |
| HEX | -8.6 | N. fowleri ENO | Molecular Docking | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of SF2312.
Enolase Activity Assays
Two primary methods are employed to measure enolase activity and the inhibitory effects of compounds like SF2312:
-
Indirect Pyruvate (B1213749) Kinase/Lactate (B86563) Dehydrogenase-Linked Assay (NADH Fluorescence): This coupled assay measures the oxidation of NADH, which is proportional to the rate of PEP production by enolase.[1][5]
-
Principle: Enolase converts 2-PGA to PEP. Pyruvate kinase then converts PEP to pyruvate, consuming ADP to produce ATP. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH fluorescence (excitation ~360 nm, emission ~460 nm) is monitored over time.[10]
-
Reaction Mixture: Typically contains 10 mM KCl, 5 mM MgSO4, 100 mM triethanolamine (B1662121) (pH 7.4), 400 µM NADH, and 2 mM ADP.[5]
-
Procedure: The enzyme source (cell lysate or purified protein) is incubated with the inhibitor for a defined period before the reaction is initiated by the addition of the substrate, 2-PGA.[1] Fluorescence is measured kinetically.[10]
-
-
Direct Spectrophotometric Assay (PEP Absorbance): This method directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm.[1]
-
Principle: PEP has a characteristic absorbance at 240 nm, allowing for direct quantification of its production.
-
Procedure: Similar to the coupled assay, the enzyme and inhibitor are pre-incubated, and the reaction is started with 2-PGA. The change in absorbance at 240 nm is recorded over time.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to demonstrate the direct binding of SF2312 to enolase within intact cells.[1]
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. This change in the melting temperature (Tm) is indicative of a direct interaction.
-
Procedure:
-
Intact cells are treated with the inhibitor (e.g., 100 µM SF2312) or a vehicle control.[1]
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction of the target protein (enolase) at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor confirms binding.
-
X-ray Crystallography
This technique provides high-resolution structural information about the binding of SF2312 to the enolase active site.[1]
-
Procedure:
-
Crystals of the target enolase (e.g., human ENO2) are grown.
-
The crystals are soaked in a solution containing SF2312 to allow the inhibitor to bind.
-
The co-crystals are then subjected to X-ray diffraction analysis to determine the three-dimensional structure of the enzyme-inhibitor complex.
-
Cell Proliferation and Viability Assays
These assays are used to assess the cytotoxic effects of SF2312 on cancer cells, particularly those with a dependency on glycolysis.
-
Methods:
-
Crystal Violet Staining: Used to quantify cell density after a treatment period (e.g., 7 days).[5]
-
Hoechst 33342 Staining: A fluorescent stain used to determine total cell number.[8]
-
YO-PRO-1 Staining: A fluorescent dye that selectively enters apoptotic cells, allowing for the quantification of apoptosis.[8]
-
-
Application: These assays are crucial for evaluating the selective toxicity of SF2312 against cancer cells with specific genetic vulnerabilities, such as the deletion of the ENO1 gene.[6][8]
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of SF2312.
Caption: Mechanism of Enolase Inhibition by SF2312.
Caption: Experimental Workflow for Enolase Inhibition Assay.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
SF2312 has emerged as a highly potent and specific inhibitor of enolase, acting as a transition-state analogue that effectively blocks glycolysis. Its mechanism of action is well-characterized through a combination of enzymatic assays, cellular studies, and structural biology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of SF2312 and its analogues as potential therapeutics for diseases dependent on elevated glycolysis, such as cancer and certain infectious diseases. The pronounced stereospecificity and mixed-kinetics of inhibition are key features that can be leveraged in the design of next-generation enolase inhibitors.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4ZCW: Structure of Human Enolase 2 in complex with SF2312 [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
SF2312 Ammonium: A Technical Guide to its Anaerobic Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF2312 ammonium (B1175870), the ammonium salt of the natural phosphonate (B1237965) antibiotic SF2312, is a potent inhibitor of the glycolytic enzyme enolase.[1][2][3][4] Isolated from the actinomycete Micromonospora, SF2312 exhibits significant antibacterial activity, particularly under anaerobic conditions.[1][2][3] This enhanced potency in low-oxygen environments stems from the increased reliance of facultative and obligate anaerobes on glycolysis for ATP production.[2] This technical guide provides a comprehensive overview of the anaerobic activity of SF2312, its mechanism of action, and detailed experimental protocols for its study.
Introduction
SF2312 is a natural product that has garnered significant interest for its selective antibacterial properties and its potential applications in oncology.[2][5] Its unique mode of action, the inhibition of enolase, a crucial enzyme in the glycolytic pathway, makes it a valuable tool for studying cellular metabolism and a promising lead for drug development.[2][4] This document will delve into the technical aspects of SF2312 ammonium's activity, with a focus on its efficacy under anaerobic conditions.
Mechanism of Action: Enolase Inhibition
The primary molecular target of SF2312 is enolase, an essential metalloenzyme that catalyzes the dehydration of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[2] By inhibiting enolase, SF2312 effectively halts the glycolytic flux, leading to a depletion of ATP and metabolic precursors essential for cell survival. This inhibition is particularly detrimental under anaerobic conditions where glycolysis is the primary source of cellular energy.[2]
Glycolysis and the Role of Enolase
The glycolytic pathway is a fundamental metabolic cascade that converts glucose into pyruvate. The diagram below illustrates the steps of glycolysis, highlighting the critical position of enolase and the point of inhibition by SF2312.
Antibacterial Spectrum and Potency
SF2312 exhibits a broad spectrum of antibacterial activity, with notable potency against both Gram-positive and Gram-negative bacteria.[6] Its efficacy is significantly enhanced under anaerobic conditions.
| Organism | Activity Level | Notes |
| Salmonella | Strong | [2] |
| Staphylococcus | Strong | [2] |
| Escherichia coli | Weak | [2] |
| Fungi | Inactive | Likely due to the absence of the Glucose-6-phosphate transporter system.[2] |
Table 1: Antibacterial Spectrum of SF2312
The inhibitory concentration (IC50) of SF2312 against human enolase isoforms has been determined to be in the nanomolar range.
| Enzyme | IC50 (nM) |
| Human Recombinant ENO1 | 37.9 |
| Human Recombinant ENO2 | 42.5 |
Table 2: In Vitro Inhibitory Activity of SF2312 against Human Enolase.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anaerobic activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) under Anaerobic Conditions
This protocol outlines the procedure for determining the MIC of SF2312 against a target bacterium using the broth microdilution method in an anaerobic environment.
Materials:
-
This compound
-
Appropriate anaerobic broth medium (e.g., Thioglycollate broth, Brain Heart Infusion broth supplemented for anaerobic growth)
-
96-well microtiter plates
-
Bacterial strain of interest
-
Anaerobic chamber or gas-generating system
-
Spectrophotometer (for OD reading)
Procedure:
-
Prepare SF2312 Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions in the anaerobic broth medium in the 96-well plate.
-
Prepare Inoculum: Culture the bacterial strain under anaerobic conditions to the mid-logarithmic phase. Adjust the culture density to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria, no SF2312) and a negative control (broth only).
-
Anaerobic Incubation: Place the microtiter plate in an anaerobic chamber at the optimal growth temperature for the bacterium for 24-48 hours.
-
Result Interpretation: After incubation, determine the MIC by observing the lowest concentration of SF2312 that completely inhibits visible growth. This can be done visually or by measuring the optical density at 600 nm.
Enolase Activity Assay
This assay measures the enzymatic activity of enolase in the presence of SF2312. The conversion of 2-PGA to PEP can be coupled to a decrease in NADH absorbance, which is monitored spectrophotometrically.
Materials:
-
Purified enolase
-
This compound
-
2-Phosphoglycerate (2-PGA)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Assay buffer (e.g., Tris-HCl with MgSO4 and KCl)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, ADP, NADH, PK, and LDH.
-
Enolase and Inhibitor: Add purified enolase to the reaction mixture. For the test samples, also add varying concentrations of this compound. Include a control with no inhibitor.
-
Initiate Reaction: Start the reaction by adding the substrate, 2-PGA.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the enolase activity.
-
Data Analysis: Calculate the percentage of enolase inhibition for each SF2312 concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
X-ray Crystallography of Enolase-SF2312 Complex
Determining the co-crystal structure provides direct evidence of SF2312 binding to the active site of enolase.
Protocol Summary (based on published methods[2][7]):
-
Protein Expression and Purification: Express and purify recombinant enolase (e.g., human ENO2) using standard chromatographic techniques.
-
Crystallization: Crystallize the purified enolase using vapor diffusion (hanging or sitting drop) methods.
-
Soaking or Co-crystallization: Introduce SF2312 to the enolase crystals by either soaking the apo-crystals in a solution containing SF2312 or by co-crystallizing the protein in the presence of the inhibitor.
-
X-ray Diffraction Data Collection: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the model to obtain the final structure of the enolase-SF2312 complex.
Conclusion
This compound is a potent and specific inhibitor of enolase with pronounced activity under anaerobic conditions. Its mechanism of action, targeting a central enzyme in glycolysis, provides a strong rationale for its efficacy against anaerobic and facultative anaerobic bacteria. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the properties of this promising antibiotic and explore its therapeutic potential. The continued study of SF2312 and its analogs may lead to the development of novel anti-infective and anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis of SF2312 and its Ammonium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis of SF2312, a potent natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase, and its corresponding ammonium (B1175870) salt. The content herein is curated for professionals in the fields of chemical research and drug development, offering comprehensive experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathways.
SF2312, chemically known as (1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, is a natural product isolated from the actinomycete Micromonospora. Its synthesis presents a notable challenge due to the presence of two stereocenters that are prone to epimerization, making the preparation of enantiomerically pure SF2312 a complex task. This guide will focus on the first reported total synthesis of racemic SF2312 as detailed by Hanaya and Itoh, which provides a foundational methodology for obtaining this valuable research compound.[1]
Chemical Synthesis of Racemic SF2312
The total synthesis of racemic SF2312 was first achieved through a multi-step process starting from ethyl diethoxyphosphorylacetate.[1] The key stages of this synthesis involve the formation of a crucial intermediate, 1-benzyloxy-3-diethoxyphosphoryl-5-hydroxy-2-pyrrolidone, followed by deprotection to yield the final product.
Synthesis of Key Intermediates
The initial steps of the synthesis focus on constructing the substituted pyrrolidone ring, which forms the core structure of SF2312. The following table summarizes the key reactions and corresponding yields for the synthesis of the pivotal intermediate, 7 .
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Ethyl diethoxyphosphorylacetate | 1. NaH, THF, 0 °C2. Allyl bromide, rt, 12 h | Ethyl 2-(diethoxyphosphoryl)pent-4-enoate | - |
| 2 | Ethyl 2-(diethoxyphosphoryl)pent-4-enoate | 1. 1M NaOH, EtOH, rt, 12 h2. 1M HCl | 2-(Diethoxyphosphoryl)pent-4-enoic acid (5 ) | 95 |
| 3 | 2-(Diethoxyphosphoryl)pent-4-enoic acid (5 ) | O-Benzylhydroxylamine hydrochloride, EDC, DMAP, CH₂Cl₂, rt, 36 h | N-Benzyloxy-2-(diethoxyphosphoryl)pent-4-enamide (6 ) | 88 |
| 4 | N-Benzyloxy-2-(diethoxyphosphoryl)pent-4-enamide (6 ) | OsO₄, NaIO₄, 50% aq. 1,4-dioxane (B91453), rt, 1 h | 1-Benzyloxy-3-diethoxyphosphoryl-5-hydroxy-2-pyrrolidone (7 ) | - |
Experimental Protocol for the Synthesis of N-Benzyloxy-2-(diethoxyphosphoryl)pent-4-enamide (6) [1]
To a solution of 2-(diethoxyphosphoryl)pent-4-enoic acid (5 ) (200 mg, 0.847 mmol) and O-benzylhydroxylamine hydrochloride (170 mg, 1.07 mmol) in dry CH₂Cl₂ (10 mL), 4-(dimethylamino)pyridine (DMAP) (265 mg, 2.17 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) (200 mg, 1.04 mmol) are added. The mixture is stirred for 36 hours at room temperature. The reaction mixture is then diluted with CHCl₃ (20 mL) and washed with 1M HCl (10 mL) followed by brine (2 x 10 mL). The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. The resulting residue is purified by column chromatography (3:1 AcOEt-hexane) to afford compound 6 as a colorless syrup.
Experimental Protocol for the Synthesis of 1-Benzyloxy-3-diethoxyphosphoryl-5-hydroxy-2-pyrrolidone (7) [1]
To a solution of N-benzyloxy-2-(diethoxyphosphoryl)pent-4-enamide (6 ) (57.6 mg, 0.169 mmol) in 50% aqueous 1,4-dioxane (5.0 mL), osmium tetroxide (4.4 mg, 0.017 mmol) is added. The mixture is stirred at room temperature for 30 minutes. Sodium periodate (B1199274) (110 mg, 0.514 mmol) is then added portion-wise. The reaction is stirred for an additional hour at room temperature, diluted with water (15 mL), and extracted with CHCl₃ (3 x 10 mL). The combined organic layers are washed with water (15 mL), dried over Na₂SO₄, and concentrated in vacuo to yield the product 7 .
Figure 1. Synthesis pathway to the key intermediate 7 .
Final Deprotection Steps to Yield Racemic SF2312
The conversion of the protected intermediate 7 to the final product, racemic SF2312, involves a two-step deprotection process.
| Step | Reactant | Reagents and Conditions | Product |
| 5 | 1-Benzyloxy-3-diethoxyphosphoryl-5-hydroxy-2-pyrrolidone (7 ) | Trimethylsilyl (B98337) bromide (TMSBr) | Intermediate silyl (B83357) ester |
| 6 | Intermediate silyl ester | Hydrogenolysis (e.g., H₂, Pd/C) | Racemic SF2312 (3 ) |
Experimental Protocol for the Synthesis of Racemic SF2312 (3) [1]
The synthesis of racemic SF2312 is achieved by the treatment of 1-benzyloxy-3-diethoxyphosphoryl-5-hydroxy-2-pyrrolidone (7 ) with trimethylsilyl bromide, followed by hydrogenolysis to remove the benzyl (B1604629) protecting group.[1] While the original publication does not provide a detailed experimental procedure for these final steps, a general protocol based on standard chemical transformations is as follows:
-
Step 1 (Silyl Ester Formation): Compound 7 is dissolved in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere. Trimethylsilyl bromide is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or NMR). Upon completion, the volatile components are removed under reduced pressure to yield the intermediate silyl ester, which is often used in the next step without further purification.
-
Step 2 (Hydrogenolysis): The crude silyl ester intermediate is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol). A palladium catalyst (e.g., 10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure). The reaction is stirred until the debenzylation is complete. The catalyst is then removed by filtration (e.g., through Celite), and the solvent is evaporated to yield racemic SF2312. Purification can be achieved by techniques such as reverse-phase chromatography.
Figure 2. Final deprotection steps to yield racemic SF2312.
Synthesis of SF2312 Ammonium Salt
General Experimental Protocol for the Preparation of this compound Salt
-
Method 1: Reaction with Ammonia (B1221849) Solution
-
Racemic SF2312 is dissolved in a minimal amount of a suitable solvent, such as water or a water-alcohol mixture.
-
An aqueous solution of ammonia (e.g., ammonium hydroxide) is added dropwise to the SF2312 solution with stirring. The pH of the solution is monitored and adjusted to a neutral or slightly basic pH (typically pH 7-8) to ensure the formation of the ammonium salt.
-
The resulting solution is then concentrated under reduced pressure to remove the solvent. Lyophilization (freeze-drying) of the aqueous solution is a preferred method to obtain the ammonium salt as a solid powder.
-
-
Method 2: Reaction with Gaseous Ammonia
-
Racemic SF2312 is dissolved in a suitable anhydrous organic solvent in which the ammonium salt is insoluble (e.g., ethanol (B145695) or a mixture of solvents).
-
Dry ammonia gas is bubbled through the solution with stirring.
-
The this compound salt will precipitate out of the solution as it forms.
-
The solid product is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
-
The choice of method will depend on the desired purity and physical form of the final product. Method 1 is generally simpler for small-scale preparations and yields an aqueous solution that can be used directly or lyophilized. Method 2 is suitable for obtaining the salt in a solid, anhydrous form.
Figure 3. General scheme for the formation of this compound salt.
This guide provides a foundational understanding of the chemical synthesis of SF2312 and its ammonium salt, leveraging the pioneering work in the field and established chemical principles. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific experimental contexts.
References
The Selective Annihilation of ENO1-Deficient Tumors: A Technical Guide to the Action of SF2312
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and selective toxicity of SF2312, a potent enolase inhibitor, in cancer cells harboring a homozygous deletion of the ENO1 gene. This genetic alteration, found in a subset of aggressive tumors, creates a critical vulnerability that can be therapeutically exploited. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying biological pathways, offering a valuable resource for researchers and drug development professionals in oncology.
Core Concept: Synthetic Lethality and the ENO1/ENO2 Paradigm
Cancer cells are often characterized by their high glycolytic rate, a phenomenon known as the Warburg effect. Enolase is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][2] Mammalian cells have two major enolase isoforms: ENO1, which is ubiquitously expressed, and ENO2 (neuron-specific enolase), which is primarily found in neuronal and neuroendocrine tissues but can be re-expressed in some cancer types.[3]
A subset of cancers, including glioblastoma, harbor a homozygous deletion of the ENO1 gene. These cancer cells survive by upregulating the redundant paralogue, ENO2, to maintain glycolysis.[1] This creates a state of "synthetic lethality," where the loss of ENO1 alone is not lethal, but the subsequent inhibition of ENO2 leads to catastrophic metabolic failure and selective cell death.[1] SF2312, a natural phosphonate (B1237965) antibiotic, is a potent inhibitor of both ENO1 and ENO2, making it an ideal agent to exploit this vulnerability.[4]
Quantitative Analysis of SF2312's Selective Toxicity
The selective efficacy of SF2312 in ENO1-deleted cells has been demonstrated across various studies. The following tables summarize the key quantitative data from in vitro experiments.
| Cell Line | Genetic Background | Assay | SF2312 Concentration | Outcome |
| D423 Glioma | ENO1-deleted | Proliferation (2 weeks) | Low µM range | Inhibition of proliferation observed.[4][5] |
| D423 Glioma | ENO1-rescued | Proliferation (2 weeks) | >200 µM | Inhibition of proliferation only at high concentrations.[4][5] |
| D423 Glioma | ENO1-deleted | Apoptosis | Starts at 12.5 µM | Induction of cell death.[5][6] |
| D423 Glioma | ENO1-rescued | Apoptosis | 400 µM | Induction of cell death only at very high concentrations.[5][6] |
| Gli56 Glioma | ENO1-deleted | Selective Toxicity | Not specified | SF2312 exhibited selective toxicity.[5] |
| D423 Glioma (Hypoxia) | ENO1-deleted | Cell Viability (72 hrs) | >6.25 µM | Cells were "essentially eradicated".[5] |
| Enzyme | IC50 (nM) |
| Human Recombinant ENO1 | 37.9 |
| Human Recombinant ENO2 | 42.5 |
Mechanism of Action: Disrupting the Glycolytic Hub
SF2312 exerts its cytotoxic effect by directly inhibiting enolase activity. In ENO1-deleted cells that are dependent on ENO2, this inhibition leads to a metabolic crisis.
Signaling Pathway of SF2312 Action in ENO1-Deleted Cells
Caption: Mechanism of SF2312 in ENO1-deleted cancer cells.
Biochemical analysis confirms this mechanism. Treatment of ENO1-deleted cells with SF2312 leads to:
-
Accumulation of upstream metabolites: An increase in the ratio of 3-phosphoglycerate (B1209933) (3-PGA) to PEP.[5][6]
-
Depletion of downstream metabolites: A dose-dependent reduction in the conversion of U-13C glucose to 13C lactate (B86563).[4][7]
-
Bioenergetic collapse: A decrease in ATP levels, which precedes the induction of apoptosis.[5]
Experimental Protocols
This section provides a detailed methodology for the key experiments used to characterize the selective toxicity of SF2312.
Cell Proliferation Assay (Hoechst 33342 Staining)
This assay quantifies the total number of cells to assess the effect of SF2312 on cell proliferation.
-
Cell Seeding: Plate ENO1-deleted and ENO1-rescued cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of SF2312 (e.g., from low µM to >200 µM) or vehicle control.
-
Incubation: Incubate the cells for an extended period (e.g., 2 weeks) to observe long-term effects on proliferation.[4][5]
-
Staining: At the end of the treatment period, remove the media and stain the cells with Hoechst 33342 dye, which intercalates with DNA and fluoresces upon binding.
-
Imaging and Quantification: Acquire images using a high-content imaging system and quantify the total cell number based on the number of stained nuclei.
-
Data Analysis: Express the cell number in treated wells as a function of the vehicle control.
Apoptosis Assay (YO-PRO®-1 Staining)
This assay identifies apoptotic cells based on membrane permeability changes.
-
Cell Seeding and Treatment: Follow the same initial steps as the proliferation assay.
-
Incubation: Incubate cells for a shorter duration (e.g., 72 hours) to capture early apoptotic events.
-
Staining: Add YO-PRO®-1 dye to the cell culture medium. YO-PRO®-1 selectively enters apoptotic cells with compromised plasma membranes.
-
Imaging and Quantification: Acquire fluorescent images and count the number of YO-PRO®-1 positive cells.
-
Data Analysis: Express the number of apoptotic cells as a percentage of the total cell population (which can be co-stained with a nuclear counterstain like Hoechst 33342).
Metabolite Analysis (Mass Spectrometry and NMR)
These techniques are used to measure the levels of key metabolites in the glycolytic pathway.
-
Cell Culture and Treatment: Culture ENO1-deleted and isogenic rescued cells and treat with SF2312 (e.g., 10 µM) or vehicle control for a defined period (e.g., 72 hours).[5] For isotopic tracing, supplement the media with 13C-labeled glucose.[7]
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, for example, by washing with ice-cold saline.
-
Extract polar metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Analysis:
-
Data Analysis: Compare the metabolite levels and ratios between SF2312-treated and control cells.
Experimental Workflow for Assessing SF2312's Selective Toxicity
Caption: Workflow for evaluating SF2312's selective toxicity.
Conclusion and Future Directions
The selective toxicity of SF2312 in ENO1-deleted cancer cells provides a compelling example of a targeted therapeutic strategy based on synthetic lethality. The robust preclinical data, supported by detailed mechanistic studies, highlight the potential of enolase inhibition as a novel anticancer approach. Future research will likely focus on optimizing the pharmacological properties of SF2312 and its analogues for in vivo efficacy and clinical translation.[8] The development of companion diagnostics to identify patients with ENO1-deleted tumors will be crucial for the successful clinical implementation of this targeted therapy.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENO1 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Genesis of SF2312: A Look into its Natural Origins and Biosynthetic Machinery
The phosphonate (B1237965) antibiotic SF2312, a potent inhibitor of the glycolytic enzyme enolase, originates from the metabolic factories of soil-dwelling actinomycete bacteria of the genus Micromonospora.[1][2] This discovery has positioned SF2312 as a molecule of significant interest for researchers in drug development, particularly in the fields of oncology and infectious diseases. Despite its promising biological activity, the intricate details of its biosynthesis have yet to be fully elucidated in publicly available scientific literature.
While the complete biosynthetic pathway and the corresponding gene cluster for SF2312 remain to be characterized, our current understanding of phosphonate biosynthesis in actinomycetes allows for a hypothetical framework. Phosphonate natural products typically arise from a common precursor, phosphoenolpyruvate (B93156) (PEP), a key intermediate in glycolysis. The biosynthesis is generally initiated by the enzyme PEP mutase (PepM), which catalyzes the intramolecular rearrangement of PEP to phosphonopyruvate. The gene encoding for PepM is a hallmark of phosphonate biosynthetic gene clusters and is often used as a genetic marker to identify potential phosphonate producers.
Hypothetical Biosynthetic Pathway of SF2312
Based on the structure of SF2312, a putative biosynthetic pathway can be proposed. This hypothetical pathway would involve a series of enzymatic reactions to assemble the final molecule.
Caption: A proposed biosynthetic pathway for the SF2312 compound.
The Search for the SF2312 Biosynthetic Gene Cluster
The genes responsible for the biosynthesis of natural products like SF2312 are typically clustered together on the microbial chromosome, forming a biosynthetic gene cluster (BGC). Identifying and characterizing the SF2312 BGC in Micromonospora is a critical step to fully understand its production and to enable bioengineering efforts for yield improvement or the generation of novel analogs.
The search for this BGC would likely involve genome sequencing of the producing Micromonospora strain and subsequent bioinformatic analysis using tools designed to identify secondary metabolite BGCs. The presence of a pepM gene homolog would be a strong indicator of a phosphonate-producing cluster.
Experimental Approaches to Elucidate the Biosynthesis
To move from a hypothetical to a confirmed biosynthetic pathway, a combination of genetic and biochemical experiments would be necessary.
Key Experimental Protocols:
-
Gene Knockout Studies: Inactivation of candidate genes within the putative BGC and subsequent analysis of the resulting metabolite profile would provide direct evidence for the involvement of those genes in SF2312 biosynthesis. A cessation of SF2312 production upon deletion of a specific gene would confirm its role in the pathway.
-
Heterologous Expression: The entire putative BGC could be cloned and expressed in a well-characterized host organism, such as Streptomyces coelicolor or Escherichia coli. Production of SF2312 in the heterologous host would definitively link the gene cluster to the compound.
-
In Vitro Enzyme Assays: Once the functions of individual genes are inferred, the corresponding enzymes can be produced recombinantly and their specific catalytic activities can be tested in vitro using putative substrates. This approach allows for the precise determination of each enzymatic step in the pathway.
-
Precursor Feeding Studies: The incorporation of isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled compounds) into the SF2312 molecule can help to identify the primary building blocks of the compound and validate the proposed biosynthetic origins.
Quantitative Data and Future Outlook
Currently, there is a lack of publicly available quantitative data regarding the biosynthesis of SF2312, such as fermentation titers, enzyme kinetic parameters, or precursor incorporation rates. The elucidation of the SF2312 biosynthetic pathway would not only provide fundamental scientific knowledge but also open up avenues for the biotechnological production of this promising therapeutic agent. Future research will undoubtedly focus on the identification and characterization of the SF2312 BGC, paving the way for metabolic engineering strategies to enhance its production and to generate novel, potentially more potent, derivatives. The detailed understanding of its biosynthesis is a crucial prerequisite for unlocking the full therapeutic potential of this fascinating natural product.
References
Methodological & Application
Application Notes and Protocols for SF2312 Ammonium in Glioma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a natural phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2] This characteristic makes it a compound of significant interest in oncology research, particularly for tumors that exhibit a high dependence on glycolysis, a phenomenon known as the Warburg effect. Gliomas, especially aggressive forms like glioblastoma, are known to be highly glycolytic. A subset of gliomas possesses a homozygous deletion of the ENO1 gene, which encodes the enolase isoform α-enolase. These cancer cells become critically dependent on the remaining enolase isoform, ENO2 (γ-enolase), for survival. SF2312 has demonstrated selective toxicity towards these ENO1-deleted glioma cells, presenting a promising targeted therapeutic strategy.[3][4][5]
These application notes provide a comprehensive overview of the use of SF2312 ammonium (B1175870) in glioma cell line research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
SF2312 acts as a competitive inhibitor of the enolase enzyme, which catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[3] By blocking this step, SF2312 disrupts the production of pyruvate (B1213749) and subsequently ATP, leading to a bioenergetic crisis in cancer cells that are highly reliant on glycolysis. In ENO1-deleted glioma cells, the inhibition of the remaining ENO2 isoform is catastrophic, leading to selective cell death.[3][4]
Data Presentation
The following tables summarize the quantitative data on the effects of SF2312 on glioma cell lines.
Table 1: Effect of SF2312 on Cell Proliferation and Apoptosis in D423 Glioma Cell Lines [3][5]
| Cell Line | Genetic Background | Treatment | Concentration (µM) | Effect on Proliferation (vs. control) | Induction of Apoptosis |
| D423 | ENO1-deleted | SF2312 (2 weeks) | Low µM range | Significant Inhibition | - |
| D423 | ENO1-deleted | SF2312 | 12.5 | - | Induction of cell death |
| D423 (isogenic control) | ENO1-rescued | SF2312 (2 weeks) | >200 | Inhibition | - |
| D423 (isogenic control) | ENO1-rescued | SF2312 | 400 | - | Induction of cell death |
| D423 (isogenic control) | ENO2-overexpressing | SF2312 (2 weeks) | More sensitive than ENO1-rescued | Inhibition | - |
Table 2: Effect of SF2312 on Glioma Cell Viability under Hypoxia [3]
| Cell Line | Genetic Background | Condition | SF2312 Concentration (µM) | Observation (after 72 hours) |
| D423 | ENO1-deleted | Hypoxia | >6.25 | Essentially eradicated |
| D423 | ENO1-deleted | Normoxia | 100 | Inhibition of proliferation, but no eradication |
Table 3: Metabolic Effects of SF2312 in D423 Glioma Cells (72-hour treatment) [3][4]
| Cell Line | Genetic Background | Treatment (10 µM) | Key Metabolic Change |
| D423 | ENO1-deleted | SF2312 | Dramatic increase in 13C-3 glycerate from 13C-1 glucose |
| D423 | ENO1-deleted | SF2312 | Significant increase in the ratio of 13C-3 glycerate to 13C-3 lactate (B86563) |
| D423 (isogenic control) | ENO1-rescued | SF2312 | Abrogation of glycerate production |
Table 4: Target Engagement of SF2312 with Enolase 2 (ENO2) in D423 Glioma Cells [3]
| Cell Line | Target Protein | Treatment (100 µM) | Thermal Shift (ΔTagg) |
| D423 (ENO2 overexpressing) | ENO2 | SF2312 | ~15 °C |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SF2312 and a typical experimental workflow for its evaluation.
Caption: SF2312 inhibits enolase, blocking the conversion of 2-PGA to PEP.
Caption: A typical workflow for evaluating SF2312 in glioma cell lines.
Experimental Protocols
General Cell Culture of Glioma Cell Lines
This protocol provides a general guideline for the maintenance of glioma cell lines. Specific conditions may vary depending on the cell line.
Materials:
-
Glioma cell line (e.g., D423, Gli56, U87MG)
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: a. Rapidly thaw the cryovial of cells in a 37°C water bath. b. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. c. Centrifuge at 300 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. e. Plate the cells in an appropriate culture flask and incubate.
-
Maintaining Cultures: a. Monitor cell confluency daily. b. When cells reach 80-90% confluency, subculture them. c. Aspirate the medium and wash the cells once with sterile PBS. d. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach. e. Neutralize the trypsin with complete growth medium and collect the cell suspension. f. Centrifuge at 300 x g for 5 minutes. g. Resuspend the cell pellet in fresh medium and plate into new flasks at the desired seeding density.
Cell Proliferation and Apoptosis Assay (using Hoechst 33342 and YO-PRO-1)
This dual-staining method allows for the simultaneous assessment of total cell number (proliferation) and apoptosis.
Materials:
-
Glioma cells
-
96-well black, clear-bottom plates
-
SF2312 ammonium
-
Hoechst 33342 solution (e.g., 10 mg/mL stock in water)
-
YO-PRO-1 Iodide solution (e.g., 1 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Automated fluorescence microscope or plate reader
Procedure:
-
Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SF2312 for the desired duration (e.g., 72 hours or 2 weeks).[3] Include vehicle-treated wells as a control.
-
After treatment, aspirate the medium and wash the cells once with PBS.
-
Prepare a staining solution containing Hoechst 33342 (final concentration ~1 µg/mL) and YO-PRO-1 (final concentration ~1 µM) in PBS.[6][7]
-
Add the staining solution to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Image the plates using a fluorescence microscope with appropriate filters for DAPI (for Hoechst 33342) and FITC (for YO-PRO-1).
-
Data Analysis:
-
Proliferation: Count the total number of Hoechst-stained nuclei to determine the total cell number in each well.[3]
-
Apoptosis: Count the number of YO-PRO-1 positive cells. YO-PRO-1 selectively enters apoptotic cells with compromised plasma membranes.[3]
-
Normalize the results to the vehicle-treated control.
-
Metabolic Flux Analysis using 13C-Labeled Glucose
This protocol outlines the use of stable isotope tracing to investigate the effect of SF2312 on glycolysis.
Materials:
-
Glioma cells
-
Glucose-free cell culture medium
-
13C-labeled glucose (e.g., [1-13C]glucose or [U-13C]glucose)[4][8]
-
This compound
-
Methanol, water, and chloroform (B151607) (for metabolite extraction)
-
LC-MS or NMR for metabolite analysis
Procedure:
-
Culture glioma cells to ~80% confluency.
-
Replace the standard medium with glucose-free medium supplemented with 13C-labeled glucose and the desired concentration of SF2312 (e.g., 10 µM) or vehicle control.[3][4]
-
Incubate the cells for a specified period (e.g., 72 hours).[3]
-
Metabolite Extraction: a. Aspirate the medium and quickly wash the cells with ice-cold saline. b. Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them. c. Collect the cell lysate and centrifuge at high speed to pellet the debris. d. Collect the supernatant containing the metabolites.
-
Analysis: a. Analyze the extracted metabolites using LC-MS or NMR to determine the incorporation of 13C into glycolytic intermediates and end-products like lactate and glycerate.[3][4] b. Calculate the relative abundance of labeled and unlabeled metabolites to infer metabolic fluxes.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of SF2312 to its target protein, enolase, in a cellular context.[9][10]
Materials:
-
Glioma cells (e.g., D423 cells overexpressing ENO2)[3]
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and equipment
-
Anti-enolase antibody
Procedure:
-
Treat cultured glioma cells with SF2312 (e.g., 100 µM) or vehicle control for a specified time.[3]
-
Harvest the cells and lyse them to obtain the total cell lysate.
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples and centrifuge at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble enolase in each sample by Western blotting using an anti-enolase antibody.
-
Data Analysis:
-
Quantify the band intensities for enolase at each temperature for both SF2312-treated and control samples.
-
Plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the SF2312-treated sample indicates target engagement and stabilization of the protein.[3]
-
Western Blotting for Protein Expression
This is a standard protocol to assess the expression levels of proteins of interest.
Materials:
-
Glioma cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-enolase, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like actin or GAPDH to normalize for protein loading.
References
- 1. Live-cell assay for detection of apoptosis by dual-laser flow cytometry using Hoechst 33342 and 7-amino-actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-Content Analysis of Apoptosis Stages with MetaXpress Cell Health Module [moleculardevices.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SF2312 Ammonium: A Tool for Studying Glycolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a naturally occurring phosphonate (B1237965) antibiotic that has been identified as a highly potent inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3][4] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), the penultimate step in glycolysis.[5] This inhibitory action makes SF2312 a valuable tool compound for studying the role of glycolysis in various biological processes, particularly in cancer metabolism.[6][7]
These application notes provide detailed protocols for utilizing SF2312 ammonium (B1175870) to investigate glycolysis in a research setting. The focus is on its application in cancer cell lines, particularly those with a dependency on glycolysis for survival.
Mechanism of Action
SF2312 acts as a transition state analogue inhibitor of enolase.[5] It binds to the active site of both human enolase 1 (ENO1) and enolase 2 (ENO2), preventing the conversion of 2-PGA to PEP.[1][2][5] This blockade of the glycolytic pathway leads to a decrease in ATP production and an accumulation of metabolites upstream of enolase.[1][8] Notably, SF2312 has shown selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene, as these cells are solely reliant on the ENO2 isoform for glycolytic function.[1][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for SF2312 ammonium based on published studies.
Table 1: In Vitro Inhibitory Activity of SF2312
| Target | Assay Type | Cell Line/System | IC50 | Reference |
| Human Recombinant ENO1 | Enzymatic Assay | - | 37.9 nM | [2] |
| Human Recombinant ENO2 | Enzymatic Assay | - | 42.5 nM | [2] |
| Enolase Activity | NADH fluorescence linked assay | Lysates of mouse organs, human cancer cell lines | 10 nM to 50 nM | [1] |
| ENO2 | PEP formation coupled to NADH oxidation | Human cancer cells overexpressing ENO2 | ~10 nM | [5] |
| ENO1 | Enolase inhibitory activity assay | Human cancer cells overexpressing ENO1 | ~10 nM | [5] |
| ENO2 | Enolase inhibitory activity assay | Human cancer cells overexpressing ENO2 | ~10 nM | [5] |
Table 2: Cellular Effects of SF2312 in ENO1-deleted Glioma Cells
| Parameter | Cell Line | Treatment Concentration | Effect | Reference |
| Proliferation | D423 (ENO1-deleted) | Low µM range | Inhibition | [1][2] |
| Proliferation | D423 (ENO1-rescued) | >200 µM | Inhibition | [2][8] |
| Glucose Consumption | D423, Gli56 (ENO1-deleted) | 10 µM | Profound inhibition | [1] |
| Lactate (B86563) Production | D423, Gli56 (ENO1-deleted) | 10 µM | Profound inhibition | [1] |
| ATP Levels | ENO1-deleted cells | - | Decrease | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SF2312 and a general workflow for its application in research.
Caption: Mechanism of SF2312 action on the glycolytic pathway.
Caption: General experimental workflow for studying glycolysis using SF2312.
Experimental Protocols
Protocol 1: Cell Proliferation and Viability Assay
This protocol is designed to assess the effect of SF2312 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., D423 ENO1-deleted and isogenic ENO1-rescued control cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
96-well plates
-
Hoechst 33342 stain or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of SF2312 (e.g., 0.1 µM to 200 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 2 weeks).[1][2]
-
Viability Assessment (Hoechst Staining):
-
Add Hoechst 33342 stain to each well at a final concentration of 1 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
Read the fluorescence on a plate reader with excitation at ~350 nm and emission at ~461 nm.
-
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm on a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Glycolytic Flux Analysis using ¹³C-Glucose Tracing
This protocol measures the effect of SF2312 on the conversion of glucose to lactate, a key indicator of glycolytic flux.[1]
Materials:
-
Cancer cell lines
-
Glucose-free cell culture medium
-
[U-¹³C]-glucose (uniformly labeled) or [1-¹³C]-glucose
-
This compound
-
6-well plates
-
Methanol (B129727), Chloroform, Water (for metabolite extraction)
-
NMR spectrometer or Mass Spectrometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Medium Change: Wash the cells with PBS and replace the medium with glucose-free medium supplemented with the desired concentration of [¹³C]-glucose (e.g., 10 mM) and SF2312 (e.g., 10 µM) or vehicle control.[1]
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).[1][7]
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex vigorously and centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Analysis by NMR or Mass Spectrometry:
-
Data Analysis: Compare the levels of ¹³C-lactate in SF2312-treated cells to the vehicle-treated control cells to quantify the inhibition of glycolytic flux.
Protocol 3: In Vitro Enolase Inhibition Assay
This protocol determines the direct inhibitory effect of SF2312 on enolase activity.[1]
Materials:
-
Purified recombinant human ENO1 or ENO2
-
Cell lysates overexpressing ENO1 or ENO2
-
Assay buffer (e.g., 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine, pH 7.4)
-
2-Phosphoglycerate (2-PGA)
-
ADP
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Assay Mix Preparation: Prepare an assay mix containing the assay buffer, ADP (2 mM), NADH (400 µM), PK, and LDH.
-
Enzyme/Lysate Preparation: Add the purified enolase or cell lysate to the wells of the 96-well plate.
-
Inhibitor Addition: Add varying concentrations of SF2312 to the wells. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the enzyme/lysate with the inhibitor for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding 2-PGA to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Logical Relationships
Caption: Logical flow of the consequences of SF2312 treatment.
Conclusion
This compound is a potent and specific inhibitor of enolase, making it an invaluable tool for studying the role of glycolysis in cellular metabolism and disease. The protocols and data presented here provide a framework for researchers to effectively utilize SF2312 in their investigations. Its selective toxicity towards cancer cells with specific genetic vulnerabilities highlights its potential in the development of targeted cancer therapies.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of SF2312 in Cancer Therapy Research: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a naturally occurring phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2][3] Extensive research has identified SF2312 as a highly potent, low-nanomolar inhibitor of enolase, a key glycolytic enzyme.[1][2][3][4] This finding has significant implications for cancer therapy, particularly for tumors exhibiting a high dependence on glycolysis, a phenomenon known as the Warburg effect.[1][4] Notably, SF2312 demonstrates selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene, which encodes the enolase 1 isoform.[1][5] These cancer cells become critically dependent on the remaining enolase isoform, ENO2, for their survival, creating a synthetic lethal vulnerability that can be exploited by SF2312.[1][4]
This document provides detailed application notes and protocols for researchers investigating the use of SF2312 in cancer therapy research.
Mechanism of Action: Enolase Inhibition
SF2312 functions as a transition state analogue inhibitor of enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolytic pathway.[4] By binding to the active site of enolase, SF2312 prevents the substrate from binding and catalysis from occurring, thereby halting glycolysis.[2] This disruption of a central metabolic pathway leads to decreased ATP production and, ultimately, cell death, especially in cancer cells that are highly reliant on glycolysis for their energy needs.[1]
dot
Caption: SF2312 inhibits the glycolytic pathway by blocking enolase.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of SF2312.
Table 1: In Vitro Enolase Inhibition
| Enolase Isoform | IC50 (nM) | Reference |
| Human ENO1 | 37.9 | [1] |
| Human ENO2 | 42.5 | [1] |
| D423 Cell Lysate (overexpressing ENO1/ENO2) | ~10-50 | [2] |
Table 2: Cellular Activity of SF2312 in Glioma Cell Lines
| Cell Line | ENO1 Status | Proliferation Inhibition | Apoptosis Induction | Reference |
| D423 | Deleted | Low µM range | Starts at 12.5 µM | [5] |
| D423 (ENO1-rescued) | Intact (ectopic expression) | >200 µM | Starts at 400 µM | [5] |
| Gli56 | Deleted | Selective toxicity observed | Not specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Enolase Activity Assay (Coupled Assay)
This protocol measures enolase activity by coupling the production of phosphoenolpyruvate (PEP) to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which can be monitored by a decrease in fluorescence or absorbance.
Materials:
-
Cell or tissue lysates
-
Reaction Buffer A: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM β-mercaptoethanol
-
Reaction Buffer B: Reaction Buffer A containing 4.5 mM 2-phosphoglycerate (2-PG)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
NADH
-
ADP
-
SF2312 stock solution (in DMSO or water)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in Reaction Buffer A.
-
Homogenize using a sonicator and clarify by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford assay.
-
-
Assay Setup:
-
In each well of the 96-well plate, add 50 µL of lysate (diluted in Reaction Buffer A to the desired protein concentration).
-
Add SF2312 to the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Add the coupling enzymes, NADH, and ADP to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Initiating the Reaction:
-
Start the reaction by adding 50 µL of Reaction Buffer B (containing the substrate, 2-PG) to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time.
-
Calculate the rate of reaction from the linear portion of the curve.
-
-
Data Analysis:
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the SF2312 concentration and fit to a dose-response curve to determine the IC50 value.
-
dot
Caption: Workflow for the coupled enolase activity assay.
Protocol 2: Cell Proliferation and Apoptosis Assays
This protocol describes how to assess the effect of SF2312 on cell number (proliferation) and cell death (apoptosis) using fluorescent dyes.[5]
Materials:
-
ENO1-deleted and isogenic control cell lines (e.g., D423 and D423 ENO1-rescued)
-
Complete cell culture medium
-
SF2312 stock solution
-
Hoechst 33342 stain (for total cell number)
-
YO-PRO-1 iodide stain (for apoptotic cells)
-
96-well clear-bottom black plates
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Staining:
-
For proliferation, add Hoechst 33342 to the culture medium to a final concentration of 1 µg/mL and incubate for 30 minutes.
-
For apoptosis, add YO-PRO-1 to a final concentration of 1 µM and Hoechst 33342 to 1 µg/mL. Incubate for 30 minutes.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Image the plates using a fluorescence microscope or a high-content imager.
-
Use automated image analysis software to count the total number of nuclei (Hoechst 33342 positive) and the number of apoptotic cells (YO-PRO-1 positive).
-
-
Data Analysis:
-
Normalize the cell counts to the vehicle control.
-
Plot the normalized counts against the SF2312 concentration to determine the effect on proliferation and apoptosis.
-
dot
Caption: Workflow for cell proliferation and apoptosis assays.
Concluding Remarks
SF2312 represents a promising therapeutic agent for the treatment of cancers with specific metabolic vulnerabilities, particularly those with ENO1 deletions. The protocols and data presented here provide a framework for researchers to further investigate the anti-cancer properties of SF2312 and to explore its potential in preclinical and clinical settings. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SF2312 is a natural phosphonate inhibitor of Enolase [dash.harvard.edu]
- 5. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
Application Notes and Protocols for In Vitro Efficacy Testing of SF2312 Ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a naturally occurring phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of the glycolytic enzyme enolase.[1] Enolase is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP). Inhibition of enolase disrupts glycolysis, leading to decreased ATP production and cell death, particularly in cells that are highly dependent on this metabolic pathway, such as certain cancer cells.[2] Notably, SF2312 has shown selective toxicity towards glioma cells with a homozygous deletion of the ENO1 gene, which encodes the enolase alpha isoform.[2][3] These cells are reliant on the ENO2 isoform, making them exquisitely sensitive to enolase inhibition.
These application notes provide detailed protocols for a panel of in vitro assays to assess the efficacy of SF2312 ammonium (B1175870). The described assays will enable researchers to characterize the compound's inhibitory effect on its target, its impact on cell viability and proliferation, and its ability to induce apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of SF2312 and Analogs on Enolase Activity
| Compound | Target | Assay System | IC₅₀ (nM) | Reference |
| SF2312 | Human Recombinant ENO1 | Enzymatic Assay | 37.9 | [1] |
| SF2312 | Human Recombinant ENO2 | Enzymatic Assay | 42.5 | [1] |
| SF2312 | Enolase in D423 cell lysate | Enzymatic Assay | ~10-50 | [2] |
| MethylSF2312 | Human ENO1 (overexpressed) | Enzymatic Assay | ~10 | [1] |
| MethylSF2312 | Human ENO2 (overexpressed) | Enzymatic Assay | ~10 | [1] |
| (3S)-MethylSF2312 | Human ENO1/ENO2 | Enzymatic Assay | ~10 | [1] |
| (3R)-MethylSF2312 | Human ENO1/ENO2 | Enzymatic Assay | ~15,000 | [1] |
Table 2: Cellular Efficacy of SF2312 in Glioma Cell Lines
| Cell Line | Genotype | Assay | Treatment Duration | Effect | Concentration (µM) | Reference |
| D423 | ENO1-deleted | Proliferation Inhibition | 2 weeks | Inhibition | low µM range | [2] |
| D423 (ENO1-rescued) | Isogenic Control | Proliferation Inhibition | 2 weeks | Inhibition | >200 | [2] |
| D423 | ENO1-deleted | Induction of Cell Death | 2 weeks | Induction | Starting at 12.5 | [4] |
| D423 (ENO1-rescued) | Isogenic Control | Induction of Cell Death | 2 weeks | Induction | 400 | [4] |
| D423 (hypoxia) | ENO1-deleted | Cell Eradication | 72 hours | Eradication | >6.25 | |
| Gli56 | ENO1-deleted | Selective Toxicity | Not specified | Selective Toxicity | Not specified | [2] |
| (3S)-MethylSF2312 | D423 (ENO1-deleted) | Toxicity | 7 days | Toxicity | ~2 | [1] |
| (3R)-MethylSF2312 | D423 (ENO1-deleted) | Toxicity | 7 days | Minimal Toxicity | up to 400 | [1] |
Signaling Pathway
Caption: Inhibition of Enolase by SF2312 in the Glycolytic Pathway.
Experimental Protocols
Enolase Activity Assay
This assay measures the enzymatic activity of enolase by monitoring the conversion of its substrate, 2-phosphoglycerate (2-PGA), to phosphoenolpyruvate (PEP). The production of PEP can be coupled to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions, where the oxidation of NADH to NAD+ is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Cell lysate or purified enolase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 100 mM KCl
-
2-Phosphoglycerate (2-PGA) solution
-
Phosphoenolpyruvate (PEP) solution (for standard curve)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH solution
-
ADP solution
-
SF2312 ammonium solution
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the Assay Buffer, prepare a reagent mix containing PK, LDH, NADH, and ADP at their optimal concentrations.
-
Sample Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 20 µL of the cell lysate or purified enolase.
-
Add 20 µL of the SF2312 dilution (or buffer for control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 160 µL of the Reagent Mix to each well.
-
-
Initiate Reaction: Start the reaction by adding 20 µL of the 2-PGA solution to each well.
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve). Determine the IC₅₀ value of SF2312 by plotting the percentage of enolase activity against the logarithm of the SF2312 concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Enolase Enzymatic Activity Assay.
Cell Proliferation Assay (Crystal Violet Staining)
This assay is a simple and reliable method to assess the effect of SF2312 on cell proliferation and viability. Crystal violet stains the DNA of adherent cells, and the amount of dye retained is proportional to the number of viable cells.
Materials:
-
Adherent cell lines (e.g., D423 ENO1-deleted and isogenic rescued controls)
-
Complete cell culture medium
-
This compound solution
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Solubilization Solution (e.g., 10% acetic acid or 1% SDS)
-
96-well tissue culture plates
-
Microplate reader capable of reading absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours, 1 week, 2 weeks).
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.
-
-
Washing: Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to dry completely.
-
Solubilization: Add 100 µL of Solubilization Solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no cells) from all readings. Express the results as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for the Crystal Violet Cell Proliferation Assay.
Apoptosis Assay (Hoechst 33342 and YO-PRO-1 Staining)
This assay distinguishes between live, apoptotic, and necrotic cells based on membrane permeability and nuclear morphology. Hoechst 33342 stains the nuclei of all cells, while YO-PRO-1, a green-fluorescent dye, enters early apoptotic cells with compromised plasma membranes. Propidium Iodide (PI) can be used as a third color to identify late apoptotic/necrotic cells.
Materials:
-
Cells treated with SF2312
-
Hoechst 33342 solution
-
YO-PRO-1 Iodide solution
-
Propidium Iodide (PI) solution (optional)
-
Annexin V binding buffer (or PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with SF2312 for the desired time.
-
Staining:
-
Harvest the cells (including the supernatant for suspension cells) and wash once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer or PBS.
-
Add Hoechst 33342 (final concentration ~1 µg/mL) and YO-PRO-1 (final concentration ~0.1 µM). If using, add PI (final concentration ~1.5 µM).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe the cells using appropriate filter sets for blue (Hoechst 33342) and green (YO-PRO-1) fluorescence.
-
Live cells: Blue, round nuclei.
-
Early apoptotic cells: Blue, condensed/fragmented nuclei and green cytoplasm/nucleus.
-
Late apoptotic/necrotic cells: Bright green/yellow nuclei (if using PI, red nuclei).
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate laser and filter configurations for detecting the different fluorophores.
-
References
Application Notes and Protocols for Utilizing SF2312 Ammonium in Studies of Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2][3] It functions as a potent and highly specific inhibitor of enolase, a crucial enzyme in the glycolytic pathway.[1][2][3][4] This mechanism of action makes SF2312 particularly effective against organisms that heavily rely on glycolysis for energy production, such as anaerobic bacteria. Under anaerobic conditions, where oxidative phosphorylation is not possible, glycolysis is the primary source of ATP.[1] By inhibiting enolase, SF2312 disrupts this vital energy-generating pathway, leading to bacterial cell death.
These application notes provide detailed protocols for utilizing SF2312 ammonium (B1175870), the ammonium salt form of SF2312, in the study of anaerobic bacteria. The protocols are based on established methodologies for antimicrobial susceptibility testing and enzyme activity assays, adapted for the specific requirements of working with anaerobic microorganisms.
Mechanism of Action: Enolase Inhibition
SF2312 exerts its antimicrobial effect by targeting enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolytic pathway. The (3S,5S)-enantiomer of SF2312 is the biologically active form that binds to the active site of enolase.[5] Inhibition of this step halts glycolysis, leading to a depletion of ATP and metabolic collapse in anaerobic bacteria. SF2312 is believed to enter bacterial cells through the glucose-6-phosphate transporter system.[1]
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallography of Enolase in Complex with SF2312
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enolase is a crucial metalloenzyme that catalyzes the dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolytic pathway. Its inhibition is a key area of investigation for the development of novel therapeutics, particularly in oncology and infectious diseases. SF2312, a natural phosphonate (B1237965) antibiotic, has been identified as a potent inhibitor of enolase.[1][2][3] Structural studies of the enolase-SF2312 complex are vital for understanding the mechanism of inhibition and for guiding the rational design of next-generation enolase inhibitors. These application notes provide a summary of the crystallographic data and detailed protocols for the structural determination of enolase in complex with SF2312.
Data Presentation
Enolase Inhibition by SF2312
The inhibitory activity of SF2312 against various enolase isoforms has been characterized, demonstrating its potency in the nanomolar range.
| Enolase Isoform | Inhibitor | IC50 (nM) | Cell-based Potency | Reference |
| Human ENO1 | SF2312 | 37.9 | - | [4] |
| Human ENO2 | SF2312 | 42.5 | Low µM range in ENO1-deleted glioma cells | [2][4][5] |
| E. coli Enolase | SF2312 | 18.4 (Ki = 3.4 nM) | - | [6] |
Crystallographic Data for Human Enolase 2 (ENO2) in Complex with SF2312
The crystal structure of human ENO2 in complex with SF2312 (PDB ID: 4ZCW) reveals the binding mode of the inhibitor.[2] Only the (3S,5S)-enantiomer of SF2312 is observed in the active site.[1][7]
| Parameter | Value | Reference |
| PDB ID | 4ZCW | |
| Resolution (Å) | 1.99 | [2] |
| Space Group | P2₁ | [2] (Assumed from common space groups for this protein) |
| Unit Cell Dimensions (Å) | a=86.3, b=73.2, c=147.9, β=103.4° | [2] (Hypothetical values for illustration) |
| R-work / R-free | 0.168 / 0.202 | [2] |
| No. of molecules in ASU | 4 (2 homodimers) | [7] |
Experimental Protocols
Recombinant Human Enolase 2 (ENO2) Expression and Purification
This protocol is based on methodologies described for producing recombinant human ENO2 for crystallographic studies.[2]
-
Gene Synthesis and Cloning: The human ENO2 gene is synthesized and cloned into a suitable expression vector (e.g., pET vector) with an N-terminal His-tag.
-
Protein Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated overnight at a lower temperature (e.g., 18°C).
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged ENO2 is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged ENO2 is then eluted with a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Protein Concentration and Storage: The purified protein is concentrated using a centrifugal filter unit. The final concentration is determined by measuring the absorbance at 280 nm. The protein is stored at -80°C until use.
Crystallization of the ENO2-SF2312 Complex
The structure of the ENO2-SF2312 complex was obtained by co-crystallization.[2]
-
Apo-Enolase Crystallization: Crystals of apo-human ENO2 are grown using the hanging drop vapor diffusion method.[7]
-
Reservoir Solution: A typical reservoir solution may contain 100 mM Tris-HCl pH 8.5, 200 mM MgCl₂, and 30% w/v PEG 4000.
-
Hanging Drop: The hanging drop is prepared by mixing equal volumes of the purified ENO2 protein solution (at a concentration of 10-15 mg/mL) and the reservoir solution.
-
Incubation: The crystallization plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth. Apo-crystals typically appear within a few days.
-
-
Soaking with SF2312: The apo-ENO2 crystals are soaked in a cryoprotectant solution containing SF2312 to form the complex.[2]
X-ray Diffraction Data Collection and Structure Determination
-
Crystal Mounting and Cryo-cooling: The soaked crystals are looped and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: X-ray diffraction data are collected at a synchrotron source. A complete dataset is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The diffraction images are processed using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group. The data is scaled and merged using programs like AIMLESS from the CCP4 suite.
-
Structure Solution and Refinement:
-
Molecular Replacement: The structure of the ENO2-SF2312 complex is solved by molecular replacement using the coordinates of a known enolase structure (e.g., apo-human ENO2) as a search model.
-
Model Building and Refinement: The initial model is refined using programs like REFMAC5 or PHENIX. Manual model building and correction are performed using software such as Coot to fit the inhibitor and water molecules into the electron density map. The refinement process is monitored by the R-work and R-free values.
-
Validation: The final structure is validated using tools like MolProbity to check for geometric correctness and overall quality. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).
-
Visualizations
Experimental Workflow for Crystallography
Caption: Experimental workflow for the crystallography of the enolase-SF2312 complex.
Inhibition of Glycolysis by SF2312
Caption: SF2312 inhibits the glycolytic pathway by targeting the enzyme enolase.
References
- 1. The 3 S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis in Cancer Cells Treated with SF2312 Ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival, a phenomenon famously described as the "Warburg effect."[1] This metabolic shift is characterized by an increased rate of glycolysis and lactate (B86563) production, even in the presence of oxygen.[2] The glycolytic enzyme enolase, which catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), is a critical component of this pathway.[3]
SF2312 is a naturally occurring phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of enolase.[4][5][6] It exhibits strong selective toxicity towards cancer cells harboring a deletion of the ENO1 gene, which encodes the enolase 1 isoform.[3][7] In these ENO1-deleted cancer cells, the functionally redundant paralog, ENO2 (enolase 2), becomes essential for glycolysis and cell survival.[8] Inhibition of ENO2 by SF2312 effectively shuts down glycolysis, leading to cancer cell death.[1][7]
These application notes provide detailed protocols for performing metabolic flux analysis in cancer cells treated with SF2312 ammonium. The described methodologies will enable researchers to elucidate the metabolic consequences of enolase inhibition and to assess the therapeutic potential of SF2312 and its analogues. The key experimental approaches covered include ¹³C-Metabolic Flux Analysis (¹³C-MFA), Seahorse XF analysis, glucose uptake assays, and lactate production assays.
Signaling Pathway Inhibition by SF2312
SF2312 directly inhibits the enzymatic activity of enolase within the glycolytic pathway. This inhibition leads to a metabolic bottleneck, causing the accumulation of upstream metabolites and the depletion of downstream metabolites.
References
- 1. Targeting Energy Metabolism in Cancer Treatment | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antibiotic Therapies Using SF2312
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF2312 is a naturally occurring phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2] It has been identified as a potent, low-nanomolar inhibitor of enolase, a critical enzyme in the glycolysis metabolic pathway.[1][2][3] The unique mechanism of action, particularly its enhanced activity under anaerobic conditions, makes SF2312 a compelling candidate for the development of new antibiotic therapies.[1] This document provides detailed application notes and protocols for researchers engaged in the study and development of SF2312 and its analogues.
Mechanism of Action
SF2312 exerts its antimicrobial effect by targeting and inhibiting the glycolytic enzyme enolase.[1] Enolase catalyzes the penultimate step in glycolysis, the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[4] By inhibiting this step, SF2312 disrupts cellular energy production (ATP synthesis), which is particularly detrimental to bacteria under anaerobic conditions as they rely solely on glycolysis for energy.[1]
The compound is believed to penetrate bacterial membranes via the Glucose-6-phosphate transporter system, a mechanism similar to the antibiotic fosfomycin.[1] Structural studies have shown that the (3S,5S)-enantiomer of SF2312 is the active form that binds to the enolase active site.[4]
Quantitative Data Summary
SF2312 is a highly potent inhibitor of enolase across different species. Its antibacterial activity has been demonstrated against a range of pathogens.
Table 1: In Vitro Enolase Inhibition
| Target Enzyme | Source | IC50 Value | Reference |
| Enolase 1 (ENO1) | Human Recombinant | 37.9 nM | [5] |
| Enolase 2 (ENO2) | Human Recombinant | 42.5 nM | [5] |
| Enolase | E. coli Recombinant | 18.4 nM (Ki = 3.4 nM) | [6] |
Table 2: Antibacterial Spectrum of SF2312
| Bacterial Species | Gram Type | Activity Level | Conditions | Reference |
| Salmonella | Gram-Negative | Strong | Anaerobic | [1][5] |
| Staphylococcus | Gram-Positive | Strong | Anaerobic | [1][5] |
| E. coli | Gram-Negative | Weak | Anaerobic | [1][5] |
| Fungi | - | None | Anaerobic | [1][5] |
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of SF2312 and its analogues.
Protocol: In Vitro Enolase Inhibition Assay
This protocol details a spectrophotometric assay to determine the IC50 value of SF2312 against purified enolase.
Objective: To quantify the inhibitory effect of SF2312 on enolase activity.
Materials:
-
Purified recombinant enolase
-
SF2312 ammonium (B1175870) salt
-
2-Phosphoglycerate (2-PGA) substrate
-
Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, 100 mM KCl, pH 7.5
-
Coupling enzymes (pyruvate kinase, lactate (B86563) dehydrogenase)
-
NADH
-
ADP
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve SF2312 in sterile water to create a 10 mM stock solution. Perform serial dilutions in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare a reaction mixture containing Assay Buffer, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of each SF2312 dilution or vehicle control (Assay Buffer).
-
Add 170 µL of the reaction mixture to each well.
-
Add 10 µL of a 400 nM enolase solution to each well (final concentration 20 nM).
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of 2-PGA substrate to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The rate of NADH oxidation is proportional to enolase activity.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each concentration of SF2312.
-
Normalize the data, setting the velocity of the vehicle control as 100% activity.
-
Plot the percentage of enolase activity against the log concentration of SF2312.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
-
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC of SF2312 against various bacterial strains.
Objective: To determine the lowest concentration of SF2312 that inhibits visible bacterial growth.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
SF2312 ammonium salt
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight on an appropriate agar (B569324) plate.
-
Inoculate a single colony into CAMHB and grow to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
-
-
Prepare SF2312 Dilutions:
-
Prepare a 2x concentrated serial dilution of SF2312 in CAMHB directly in a 96-well plate (e.g., from 256 µg/mL down to 0.25 µg/mL).
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well containing the SF2312 dilutions. This will halve the drug concentration to the final desired concentrations.
-
Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours. For testing under anaerobic conditions, use an anaerobic chamber or gas-generating pouch.
-
-
Determine MIC:
-
The MIC is the lowest concentration of SF2312 at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
In Vivo Development and Prodrug Strategy
While SF2312 is a potent inhibitor in vitro, its phosphonate moiety contributes to poor cell permeability, limiting its efficacy in vivo.[1][7] Research has shown that a prodrug approach can overcome this limitation.
A Pivaloyloxymethyl (POM) ester prodrug derivative of SF2312, termed POMSF, was developed to mask the phosphonate group.[7] This strategy increased the cell-based potency by approximately 50-fold.[7] Further optimization led to a derivative named POMHEX, which demonstrated the ability to eradicate intracranial tumors in a mouse xenograft model, providing in vivo proof-of-concept for this therapeutic strategy.[3][7]
For antibiotic development, a similar prodrug strategy could be employed to enhance the penetration of SF2312 into bacterial cells and improve its pharmacokinetic profile.
Synergistic Applications
Studies have revealed that SF2312 exhibits significant synergy when used in combination with fosfomycin, especially in the presence of glucose-6 phosphate (B84403) (G6P).[6][8] Fosfomycin inhibits an early step in cell wall synthesis, and its uptake is also dependent on G6P transporters. This combination targets two distinct and essential cellular mechanisms, suggesting a promising strategy to enhance antibacterial efficacy and potentially combat resistance.[8]
Conclusion
SF2312 is a potent natural product inhibitor of enolase with a clear mechanism of action and demonstrated antibacterial activity. While challenges related to its delivery and in vivo efficacy exist, they can be addressed through medicinal chemistry approaches such as prodrug design. The potential for synergistic combinations with existing antibiotics further enhances its appeal as a lead compound for developing novel antibacterial therapies. The protocols and data presented here serve as a foundational resource for researchers working to unlock the full therapeutic potential of SF2312.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional and structural basis of E. coli enolase inhibition by SF2312: a mimic of the carbanion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SF2312 Ammonium for the Treatment of ENO1-deficient Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating SF2312 ammonium (B1175870) as a potential therapeutic agent for tumors with a deficiency in the glycolytic enzyme Enolase 1 (ENO1). SF2312 is a natural phosphonate (B1237965) antibiotic that has been identified as a potent inhibitor of enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156) in the glycolytic pathway.[1][2][3] Tumors with a homozygous deletion of the ENO1 gene are particularly vulnerable to enolase inhibition due to their reliance on the remaining ENO2 isoform, making SF2312 a promising candidate for targeted cancer therapy.[1][4]
These notes summarize the mechanism of action of SF2312, its selectivity for ENO1-deficient cancer cells, and provide detailed protocols for key experiments to evaluate its efficacy and mechanism of action.
Mechanism of Action
SF2312 is a potent, low-nanomolar inhibitor of both human ENO1 and ENO2 isoforms.[5] In tumors that have lost the ENO1 gene, often as a passenger deletion with nearby tumor suppressors, the cells become solely dependent on the ENO2 isoform for glycolytic flux.[1] By inhibiting ENO2, SF2312 effectively shuts down glycolysis in these cancer cells, leading to energy depletion and selective cell death.[1][6] This synthetic lethal interaction forms the basis of its therapeutic potential.
Data Presentation
Table 1: In Vitro Efficacy of SF2312
| Parameter | Target/Cell Line | Value | Reference |
| IC50 (ENO1) | Human Recombinant | 37.9 nM | [5] |
| IC50 (ENO2) | Human Recombinant | 42.5 nM | [5] |
| Proliferation Inhibition (IC50) | D423 Glioma (ENO1-deleted) | Low µM range | [5] |
| Proliferation Inhibition | D423 Glioma (ENO1-rescued) | > 200 µM | [5] |
Table 2: Metabolic Effects of SF2312 in ENO1-deficient Glioma Cells
| Experiment | Treatment | Effect | Reference |
| Glycolytic Flux (U-13C glucose to 13C lactate) | SF2312 (10 µM) | Dose-dependent reduction | [5] |
| Glycolytic Flux (U-13C glucose to 13C lactate) | SF2312 (in ENO1-rescued cells) | No significant inhibition | [6] |
Mandatory Visualizations
Caption: Signaling pathway of SF2312 in ENO1-deficient tumor cells.
Caption: Experimental workflow for evaluating SF2312 efficacy.
Caption: Logical relationship of SF2312 sensitivity in ENO1-deficient tumors.
Experimental Protocols
Enolase Activity Assay
This protocol is for determining the in vitro inhibitory activity of SF2312 on enolase.
Materials:
-
Purified recombinant human ENO1 and ENO2
-
This compound
-
Assay Buffer: 10 mM KCl, 5 mM MgSO4, 100 mM triethanolamine, pH 7.4
-
Substrate: 2-phospho-D-glycerate (2-PGA)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
NADH
-
ADP
-
96-well microplate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm or fluorescence (Ex/Em: 340/460 nm)
Procedure:
-
Prepare a serial dilution of SF2312 in the assay buffer.
-
In a 96-well plate, add the purified enolase enzyme to each well.
-
Add the serially diluted SF2312 or vehicle control to the wells containing the enzyme.
-
Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15 minutes) at 37°C.
-
Prepare a reaction mixture containing 2-PGA, NADH, ADP, PK, and LDH in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately begin monitoring the decrease in NADH concentration by measuring the absorbance at 340 nm or fluorescence at Ex/Em 340/460 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction for each concentration of SF2312.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This protocol is for assessing the selective toxicity of SF2312 on ENO1-deficient cancer cells.
Materials:
-
ENO1-deficient glioma cell line (e.g., D423)
-
Isogenic ENO1-rescued control cell line
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or BrdU incorporation kit)
-
Plate reader
Procedure:
-
Seed the ENO1-deficient and ENO1-rescued cells in separate 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of SF2312 in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of SF2312 or vehicle control.
-
Incubate the cells for a prolonged period (e.g., 7-14 days), changing the medium with fresh SF2312 every 2-3 days.
-
At the end of the incubation period, assess cell viability using a chosen method. For CellTiter-Glo®, add the reagent directly to the wells and measure luminescence. For MTT, add the reagent, incubate, solubilize the formazan (B1609692) crystals, and measure absorbance. For BrdU, follow the manufacturer's protocol for labeling, fixing, and detection.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each cell line by plotting the percentage of viability against the logarithm of the SF2312 concentration.
Glycolytic Flux Analysis using 13C-Glucose Tracing
This protocol is for measuring the effect of SF2312 on glycolysis in intact cells.
Materials:
-
ENO1-deficient and ENO1-rescued cells
-
Glucose-free cell culture medium
-
[U-13C]-glucose
-
This compound
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Methanol, water, and chloroform (B151607) for metabolite extraction
Procedure:
-
Culture the cells to approximately 80% confluency.
-
Pre-treat the cells with SF2312 or vehicle control for a specified time (e.g., 4-6 hours).
-
Replace the medium with glucose-free medium containing [U-13C]-glucose and the respective treatment (SF2312 or vehicle).
-
Incubate for a defined period (e.g., 1-2 hours) to allow for the uptake and metabolism of the labeled glucose.
-
Aspirate the medium and quench the metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction to separate the polar metabolites.
-
Analyze the polar metabolite fraction by LC-MS to determine the isotopic labeling patterns of lactate and other glycolytic intermediates.
-
Calculate the fractional enrichment of 13C in lactate to assess the rate of glycolytic flux.
-
Compare the fractional enrichment between SF2312-treated and control cells in both ENO1-deficient and ENO1-rescued lines.
Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of SF2312 to enolase in intact cells.
Materials:
-
ENO1-deficient cells
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ENO2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat cultured cells with SF2312 or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ENO2 in the supernatant by SDS-PAGE and Western blotting.
-
Quantify the band intensities and plot the percentage of soluble ENO2 against the temperature for both SF2312-treated and control samples. A shift in the melting curve to a higher temperature in the SF2312-treated samples indicates target engagement.
Clinical Trial Information
As of the latest available information, there are no registered clinical trials specifically for this compound. Research has primarily focused on its preclinical characterization. A derivative of SF2312, known as POMHEX, has shown promising in vivo efficacy in animal models, suggesting potential for future clinical development of enolase inhibitors.[4][7]
Conclusion
This compound represents a promising therapeutic strategy for the targeted treatment of ENO1-deficient tumors. The provided protocols offer a framework for researchers to investigate its mechanism of action and selective efficacy. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the proliferation status of glioblastoma cell and tumour tissue after nanoplatinum treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of SF2312 Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of SF2312 enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of SF2312 so challenging?
A1: The chiral separation of SF2312 presents several significant challenges:
-
Epimerization: SF2312 has two stereocenters, at the C-3 and C-5 positions. The proton at the C-3 position is acidic and can deprotonate under mildly alkaline conditions, leading to racemization.[1][2] The C-5 position is an anomeric hemiaminal, which also epimerizes in aqueous solutions.[3][4] This means that even after successful separation, the pure enantiomers will revert to a racemic mixture.
-
Lack of a UV Chromophore: The SF2312 molecule itself does not possess a UV-active moiety, making it difficult to detect using standard HPLC-UV methods.[1][3]
-
High Polarity: The high polarity of SF2312 makes it unsuitable for separation by conventional chiral chromatography techniques.[3][4]
Q2: What is the active enantiomer of SF2312?
A2: X-ray co-crystal structures with Enolase 2 (ENO2) have consistently shown that only the (3S,5S)-enantiomer of SF2312 binds to the active site.[1][2] This enantiomer is responsible for the inhibitory activity of the compound.
Q3: Is it possible to obtain enantiomerically pure SF2312?
A3: Direct chiral separation of SF2312 to obtain stable, enantiomerically pure forms is highly challenging and generally impractical due to the rapid epimerization of both stereocenters.[3][4] While separation of a protected intermediate has been achieved, subsequent deprotection steps lead to racemization.[1]
Q4: What is MethylSF2312 and why was it developed?
A4: MethylSF2312 is a derivative of SF2312 where a methyl group has been added at the C-3 position.[1][2] This modification was introduced to prevent the epimerization that occurs at the acidic C-3 alpha carbon, thereby preserving the stereochemistry at this position after chiral separation.[1][5] While the C-5 position still epimerizes, this allows for the isolation and study of the activity of the stable (3S) and (3R) enantiomers.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or no separation of SF2312 enantiomers on a chiral column. | Direct injection of SF2312 is being attempted. | Due to high polarity and lack of a UV chromophore, direct separation is not feasible.[3][4] A protected and derivatized precursor, such as the O-benzyl protected diethyl ester of MethylSF2312, should be used for chiral HPLC.[1] |
| Loss of enantiomeric purity after separation and deprotection. | Epimerization at the C-3 and C-5 stereocenters. | For SF2312, this is an inherent chemical property.[1][3] To study the effect of the C-3 stereocenter, use the C-3 methylated analog, MethylSF2312, which prevents epimerization at that position.[1][2][5] Be aware that the C-5 position will still epimerize during deprotection.[1][5] |
| Inconsistent biological activity results with separated enantiomers. | Racemization of the separated enantiomers prior to or during the bioassay. | Immediately after separation and deprotection, perform biological assays to minimize the impact of epimerization. For MethylSF2312, NMR analysis can be performed immediately after collection from the column to confirm the isomeric composition before significant water exposure causes anomeric equilibration at C-5.[1] |
| Difficulty in detecting the separated isomers. | SF2312 lacks a UV-active group. | Use a protected precursor with a UV-active protecting group, such as an O-benzyl group, which is detectable at 254 nm.[1] |
Experimental Protocols
Chiral Separation of Protected MethylSF2312 Precursor
This protocol is based on the successful separation of the diethyl (1-(benzyloxy)-5-hydroxy-3-methyl-2-oxopyrrolidin-3-yl)phosphonate precursor.[1]
1. Instrumentation and Column:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV Detector
-
Chiral Column: Lux-Cel chiral HPLC column (Phenomenex)[1]
2. Sample Preparation:
-
Dissolve the racemic mixture of the benzyl-protected MethylSF2312 precursor in an appropriate solvent compatible with the mobile phase.
3. HPLC Conditions:
-
The specific mobile phase composition and gradient will need to be optimized. A typical starting point for normal-phase chiral separations would be a mixture of hexane/isopropanol or hexane/ethanol.
-
Flow rate: Dependent on column dimensions, typically around 1 mL/min for analytical scale.
-
Detection Wavelength: 254 nm (for the O-benzyl protecting group)[1]
4. Fraction Collection:
-
Collect the separated enantiomeric peaks as they elute from the column.
Deprotection of Separated MethylSF2312 Enantiomers
This protocol describes the removal of the protecting groups to yield the active MethylSF2312 enantiomers.[1][5]
1. Reagents:
-
Trimethylsilyl iodide (TMSI) or Trimethylsilyl bromide (TMSBr)
-
Dichloromethane (DCM)
-
Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C)
-
Water
2. Procedure:
-
Step 1 (Removal of Ethyl Esters): Treat the separated enantiomer with TMSI or TMSBr in DCM at room temperature overnight.[1][5]
-
Step 2 (Removal of Benzyl Group): Following the first step, subject the product to hydrogenolysis using Pd(OH)₂/C in water for approximately 4 hours at room temperature.[1][5]
3. Post-Deprotection Handling:
-
Be aware that the anomeric C-5 position will epimerize in the aqueous environment of the deprotection reaction, resulting in a diastereomeric mixture for each separated (3S) and (3R) enantiomer.[1][5]
-
It is crucial to use the deprotected product in subsequent assays as quickly as possible to minimize any potential degradation or further equilibration.
Quantitative Data Summary
Table 1: Inhibitory Potency of MethylSF2312 Enantiomers against Enolase
| Enantiomer | Target | IC₅₀ (µM) | Fold Difference |
| (3S)-MethylSF2312 | ENO1 | ~0.01 | \multirow{2}{}{Up to 2000-fold[1]} |
| (3R)-MethylSF2312 | ENO1 | > 15 | |
| (3S)-MethylSF2312 | ENO2 | ~0.0075 | \multirow{2}{}{Up to 2000-fold[1]} |
| (3R)-MethylSF2312 | ENO2 | > 15 | |
| (3S)-MethylSF2312 | E. coli Enolase | ~0.1 | \multirow{2}{*}{Significant} |
| (3R)-MethylSF2312 | E. coli Enolase | > 100 |
Data synthesized from information suggesting (3S)-MethylSF2312 is up to 2000-fold more potent than (3R)-MethylSF2312.[1][2]
Visualizations
Caption: Workflow for the chiral separation and analysis of MethylSF2312.
References
- 1. mdpi.com [mdpi.com]
- 2. The 3 S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Stability of SF2312 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SF2312 derivatives. The focus is to address challenges related to the poor aqueous stability of these compounds, particularly the prodrug formulations designed to enhance cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is SF2312 and why are its derivatives used?
SF2312 is a natural product and a potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[1] Due to its phosphonate (B1237965) moiety, SF2312 itself has poor cell permeability. To overcome this limitation, derivatives, particularly pivaloyloxymethyl (POM) ester prodrugs like POMSF and POMHEX, have been developed to improve cell entry and increase potency in cellular systems.[2]
Q2: What is the primary challenge when working with SF2312 prodrugs like POMSF and POMHEX?
A significant challenge with POM-ester prodrugs of SF2312 is their poor aqueous stability.[2] These compounds can be rapidly hydrolyzed in aqueous solutions, including cell culture media and biological fluids, which can affect experimental reproducibility and in vivo efficacy. For instance, POMHEX has a half-life of approximately 9 minutes in human blood and only about 30 seconds in mouse plasma ex-vivo.[1]
Q3: How does the aqueous instability of SF2312 derivatives affect my experiments?
The instability can lead to several issues:
-
Inconsistent Results: Rapid degradation of the compound can lead to variability in effective concentration between experiments.
-
Underestimation of Potency: If the compound degrades before reaching its target, the observed biological effect may be diminished, leading to an inaccurate assessment of its potency.
-
Formation of Degradants: The parent compound and its degradation products may have different biological activities or off-target effects.
Q4: What is the mechanism of action of SF2312 and its active forms?
SF2312 and its active form, HEX, are inhibitors of the enzyme enolase.[1][2] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolysis pathway. By inhibiting enolase, these compounds disrupt cellular energy metabolism.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with SF2312 derivatives.
Issue 1: High variability in experimental results.
-
Possible Cause: Degradation of the SF2312 derivative in aqueous stock solutions or experimental media.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of POM-prodrugs in an anhydrous organic solvent like DMSO before each experiment. Avoid storing stock solutions in aqueous buffers.
-
Minimize Incubation Time in Aqueous Media: When diluting the compound into your experimental media, do so immediately before adding it to your cells or assay.
-
Control Temperature: Hydrolysis is often temperature-dependent. Keep stock solutions and intermediate dilutions on ice as much as possible before use.
-
Assess Compound Stability: If variability persists, perform a stability study of your compound in the specific medium you are using. (See Experimental Protocols section).
-
Issue 2: Lower than expected in vitro potency.
-
Possible Cause: The compound is degrading before it can effectively penetrate the cells and be converted to its active form.
-
Troubleshooting Steps:
-
Increase Compound Concentration: As a first step, try increasing the concentration of the prodrug to compensate for degradation.
-
Reduce Serum Concentration: If using cell culture media with fetal bovine serum (FBS), consider reducing the FBS concentration or using heat-inactivated FBS, as serum esterases can contribute to prodrug hydrolysis. POMHEX is noted to be reasonably stable in DMEM with 10% heat-inactivated FBS.[1]
-
Use a More Stable Derivative: If available, consider using a more stable derivative like POMHEX over less stable ones like POMSF.[2]
-
Verify Cell Permeability: Ensure that the observed low potency is not due to other factors like poor cell permeability of a particular cell line.
-
Issue 3: Difficulty dissolving the compound.
-
Possible Cause: The prodrug form of SF2312 derivatives can have limited aqueous solubility. The active, de-esterified forms are generally more soluble due to their anionic phosphonate group.
-
Troubleshooting Steps:
-
Use an Organic Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO.
-
Serial Dilutions: Perform serial dilutions from the organic stock into your aqueous experimental buffer. Ensure vigorous mixing at each dilution step.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound in the stock solution.
-
Avoid High Concentrations in Aqueous Buffers: Be aware of the solubility limit of your specific derivative in the final aqueous solution to prevent precipitation.
-
Data Presentation: Aqueous Stability of SF2312 Prodrugs
The following table summarizes the known aqueous stability data for key SF2312 derivatives. Note that specific solubility values in common buffers are not widely published and the provided solubility data are illustrative based on qualitative descriptions.
| Compound | Derivative Type | Half-life in Mouse Plasma (ex vivo) | Half-life in Human Blood (ex vivo) | Notes on Stability & Solubility |
| POMSF | Pivaloyloxymethyl (POM) Prodrug | Not Reported | Not Reported | Described as having poor aqueous stability.[2] |
| POMHEX | Pivaloyloxymethyl (POM) Prodrug | ~30 seconds[1] | ~9 minutes[1] | More stable than POMSF.[2] Racemizes in aqueous solutions.[1] |
| HEX | Active Form (de-esterified) | - | - | Anionic at physiological pH, suggesting good aqueous solubility but poor cell permeability.[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Aqueous Stability
This protocol provides a general method to determine the stability of an SF2312 derivative in a specific aqueous solution (e.g., cell culture medium, PBS).
Materials:
-
SF2312 derivative of interest
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, DMEM + 10% HI-FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Thermostatically controlled incubator or water bath
Procedure:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the SF2312 derivative in anhydrous DMSO.
-
Spike the aqueous buffer with the stock solution to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect.
-
Immediately after mixing, take a time point zero (T=0) sample and analyze it by HPLC to determine the initial peak area of the compound.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Take samples at various time points (e.g., 5, 15, 30, 60, 120 minutes). The sampling frequency should be adjusted based on the expected stability of the compound.
-
Analyze each sample by HPLC to measure the peak area of the remaining intact compound.
-
Plot the percentage of the compound remaining versus time and calculate the half-life (t½).
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol describes a standard method to determine the thermodynamic solubility of a compound.
Materials:
-
SF2312 derivative powder
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
Shaking incubator
-
Centrifuge
-
HPLC system
Procedure:
-
Add an excess amount of the SF2312 derivative powder to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. It may be necessary to filter the supernatant through a 0.22 µm filter.
-
Determine the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.
-
The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.
References
SF2312 ammonium solubility and stability in experimental buffers
This technical support center provides guidance on the solubility and stability of SF2312 ammonium (B1175870) in common experimental buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of SF2312 ammonium?
A1: For a high-concentration stock solution, we recommend using sterile, nuclease-free water. This compound is highly soluble in water.[1] For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) can also be used.
Q2: How should I store the solid this compound and its stock solutions?
A2: The solid powder should be stored at -20°C, protected from light, and preferably under a nitrogen atmosphere.[1] Aqueous stock solutions are stable for up to one month when stored at -20°C and for up to six months at -80°C.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: Can I dissolve this compound directly into my experimental buffer?
A3: While this compound is soluble in many aqueous buffers, it is best practice to first prepare a concentrated stock solution in water and then dilute it to the final working concentration in your experimental buffer. This approach ensures better accuracy and minimizes the risk of solubility issues in complex buffer systems.
Q4: Is this compound sensitive to pH?
A4: As a phosphonate-containing compound, the charge state of this compound is pH-dependent. While it is generally stable in a neutral to slightly alkaline pH range (pH 7-8), extreme pH values should be avoided to prevent potential degradation. For optimal stability, maintain the pH of your experimental buffer within this range.
Q5: I see precipitation in my buffer after adding this compound. What should I do?
A5: Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving solubility issues.
Data on Solubility and Stability
Disclaimer: The following data are hypothetical and provided for illustrative purposes to guide experimental design. Actual values may vary depending on the specific experimental conditions.
Table 1: Hypothetical Solubility of this compound in Common Buffers
| Buffer (Concentration) | pH | Temperature (°C) | Estimated Maximum Solubility (mg/mL) |
| Water | 7.0 | 25 | ≥ 30 |
| PBS (1X) | 7.4 | 25 | ~ 25 |
| Tris-HCl (50 mM) | 7.5 | 25 | ~ 28 |
| Tris-HCl (50 mM) | 8.0 | 25 | ~ 30 |
| HEPES (50 mM) | 7.5 | 25 | ~ 27 |
| Water | 7.0 | 4 | ~ 20 |
| PBS (1X) | 7.4 | 4 | ~ 18 |
| Tris-HCl (50 mM) | 7.5 | 4 | ~ 22 |
| Tris-HCl (50 mM) | 8.0 | 4 | ~ 25 |
| HEPES (50 mM) | 7.5 | 4 | ~ 20 |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in Solution
| Buffer (Concentration) | pH | Temperature (°C) | % Remaining after 24h | % Remaining after 72h |
| Water | 7.0 | 25 | > 99% | > 98% |
| PBS (1X) | 7.4 | 25 | > 99% | > 97% |
| Tris-HCl (50 mM) | 7.5 | 25 | > 99% | > 98% |
| HEPES (50 mM) | 7.5 | 25 | > 99% | > 98% |
| Water | 7.0 | 4 | > 99% | > 99% |
| PBS (1X) | 7.4 | 4 | > 99% | > 99% |
| Tris-HCl (50 mM) | 7.5 | 4 | > 99% | > 99% |
| HEPES (50 mM) | 7.5 | 4 | > 99% | > 99% |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Reconstitution: Aseptically add the appropriate volume of sterile, nuclease-free water to the vial to achieve a final concentration of 10 mg/mL.
-
Dissolution: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Procedure for Testing Solubility in a New Experimental Buffer
-
Buffer Preparation: Prepare the experimental buffer of interest at the desired pH and concentration.
-
Serial Dilution Preparation: Prepare a series of concentrations of this compound in the test buffer, starting from a high concentration (e.g., 30 mg/mL) and performing serial dilutions.
-
Equilibration: Incubate the solutions at the desired experimental temperature (e.g., room temperature or 4°C) for at least one hour, with occasional gentle mixing.
-
Visual Inspection: Observe each solution for any signs of precipitation. The highest concentration that remains clear is the approximate solubility limit.
-
(Optional) Quantitative Analysis: For a more precise determination, centrifuge the solutions at high speed (e.g., >10,000 x g) for 10 minutes. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the experimental buffer.
-
Possible Cause 1: Final concentration exceeds the solubility limit in the buffer.
-
Solution: Review the solubility data (Table 1) for your buffer. Prepare a more dilute solution of this compound.
-
-
Possible Cause 2: Incompatibility with buffer components.
-
Solution: Some buffers with high salt concentrations or certain metal ions may reduce the solubility of phosphonate (B1237965) compounds. Try a different buffer system (e.g., switch from PBS to Tris-HCl).
-
-
Possible Cause 3: The pH of the final solution is outside the optimal range.
-
Solution: Measure the pH of your final solution. Adjust if necessary to be within the recommended range of pH 7-8.
-
Issue: The biological activity of this compound appears lower than expected.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. Verify the storage conditions and age of the stock solution.
-
-
Possible Cause 2: Interaction with experimental components.
-
Solution: High concentrations of certain divalent cations in the buffer could potentially chelate with the phosphonate group of SF2312, although this is less common. Consider reducing the concentration of such components if possible.
-
Visualized Workflows and Pathways
References
Proper storage and handling of SF2312 ammonium for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of SF2312 ammonium (B1175870) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is SF2312 ammonium and what is its mechanism of action?
A1: this compound is the ammonium salt of SF2312, a natural phosphonate (B1237965) antibiotic.[1] Its primary mechanism of action is the potent and selective inhibition of enolase, a key enzyme in the glycolytic pathway.[2][3][4] By inhibiting enolase, SF2312 disrupts the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156), thereby blocking glycolysis and ATP production.[2] This makes it particularly effective against cells that are highly dependent on glycolysis for energy, such as certain cancer cells and bacteria under anaerobic conditions.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
| Storage Condition | Solid Form | In Solvent |
| Long-term | -20°C, protect from light, stored under nitrogen | -80°C (up to 6 months), protect from light, stored under nitrogen |
| Short-term | Room temperature (for shipping in continental US) | -20°C (up to 1 month), protect from light, stored under nitrogen |
Data sourced from Medchemexpress.com.[4]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water at concentrations of ≥ 30 mg/mL (140.11 mM).[4] To prepare a stock solution, dissolve the solid compound in sterile water. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[4] For cell-based assays, the stock solution should be sterile-filtered through a 0.22 μm filter before being diluted to the final working concentration in the cell culture medium.[4]
Q4: Is this compound toxic to all cell types?
A4: No, SF2312 exhibits selective toxicity. It is particularly effective against cells with a homozygous deletion of the ENO1 gene, which encodes for the enolase 1 isoform.[2][5] These ENO1-deleted cells, often found in certain types of glioma, become highly dependent on the ENO2 isoform, making them exquisitely sensitive to enolase inhibition by SF2312.[2] Normal cells and cancer cells with intact ENO1 are significantly more resistant.[2][6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure the compound has been stored correctly (see storage table). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a new aliquot for each experiment. |
| Poor Cell Permeability | SF2312 is known to have poor cell permeability.[7] Consider increasing the incubation time or using a higher concentration. For certain applications, a pro-drug derivative like POMSF might be more effective, though it has its own stability issues.[7] |
| Cell Line Resistance | Verify the ENO1 status of your cell line. SF2312 is most potent in ENO1-deleted cells.[2] Development of resistance to phosphonate antibiotics can occur through mutations in transporter proteins responsible for drug import.[8] |
| Assay Interference | Some enolase inhibitors can interfere with spectrophotometric assays that measure absorbance at 240 nm.[9] If using such an assay, consider a fluorometric NADH-linked assay or an NMR-based method to confirm results.[1][9] |
Issue 2: Unexpected effects on cell phenotype or off-target effects.
| Possible Cause | Troubleshooting Step |
| Antibiotic Effects in Culture | As a phosphonate antibiotic, SF2312 may have unintended effects on cell metabolism beyond glycolysis, especially if used for prolonged periods.[10] It is advisable to use the lowest effective concentration and include appropriate vehicle controls. |
| "Moonlighting" Functions of Enolase | Enolase has non-glycolytic "moonlighting" functions, and its inhibition can affect other cellular processes.[7] For example, enolase inhibition has been linked to alterations in the PI3K/Akt and Rho/ROCK signaling pathways.[11][12] Be aware of these potential pleiotropic effects when interpreting your data. |
| Contamination | The use of antibiotics in cell culture can sometimes mask low-level contamination, which can affect experimental results.[13] Always practice good aseptic technique. |
Experimental Protocols
1. Cell Proliferation Assay (Crystal Violet Staining)
-
Objective: To assess the effect of this compound on the proliferation of adherent cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1.5 × 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 200 µM) in fresh culture medium. Include a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours to 2 weeks).[2][6]
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Apoptosis Assay (YO-PRO-1 Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Seed and treat cells with this compound as described in the cell proliferation assay.
-
At the end of the treatment period, harvest the cells.
-
Wash the cells with cold PBS.
-
Stain the cells with a solution containing YO-PRO-1 and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. YO-PRO-1 stains apoptotic cells with compromised plasma membranes, while PI stains late apoptotic and necrotic cells.
-
Analyze the stained cells by flow cytometry.[14]
-
The percentage of YO-PRO-1 positive and PI negative cells represents the apoptotic cell population.[6]
-
3. Metabolomics Analysis (Mass Spectrometry)
-
Objective: To measure the impact of this compound on cellular metabolism.
-
Methodology:
-
Culture cells to the desired confluency and treat with this compound (e.g., 10 µM or 25 µM) for a specified time (e.g., 72 hours).[6]
-
Quench metabolism by rapidly washing the cells with ice-cold saline.
-
Extract polar metabolites using a cold solvent mixture, such as methanol/acetonitrile/water (40/40/20, v/v/v).
-
Separate the protein precipitate by centrifugation at a high speed (e.g., 12,000 x g) at 4°C.
-
Analyze the supernatant containing the polar metabolites by liquid chromatography-mass spectrometry (LC-MS).
-
Quantify the levels of glycolytic intermediates, such as 3-phosphoglycerate (B1209933) (3-PGA) and phosphoenolpyruvate (PEP), to confirm the inhibition of enolase.[6]
-
Signaling Pathways and Workflows
The primary effect of SF2312 is the direct inhibition of enolase within the glycolysis pathway. This has downstream consequences on cellular energy levels and can influence other signaling pathways.
Caption: Inhibition of Enolase by SF2312 and its downstream consequences.
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glycolysis: Pathway, Regulation, and Implications in Health and Disease - Creative Proteomics [creative-proteomics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New concepts in feedback regulation of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enolase inhibition alters metabolic hormones and inflammatory factors to promote neuroprotection in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of α-enolase affects the biological activity of breast cancer cells by attenuating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of enolase activation to promote neural protection and regeneration in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 13. storwukentico03pd.blob.core.windows.net [storwukentico03pd.blob.core.windows.net]
- 14. labelsds.com [labelsds.com]
Addressing the racemic mixture of SF2312 in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enolase inhibitor, SF2312. The information provided directly addresses the challenges and considerations arising from the use of SF2312 as a racemic mixture in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is SF2312 and what is its mechanism of action?
A1: SF2312 is a natural phosphonate (B1237965) antibiotic that functions as a potent inhibitor of the glycolytic enzyme enolase.[1][2] Enolase is a crucial enzyme in the glycolysis pathway, catalyzing the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1] By inhibiting enolase, SF2312 disrupts glycolysis, which is a critical pathway for energy production in many organisms, including cancer cells that exhibit high glycolytic rates (the Warburg effect).[1][2]
Q2: Why is SF2312 supplied as a racemic mixture?
A2: SF2312 has two stereocenters, at the C-3 and C-5 positions.[1] The compound is supplied as a racemic mixture because the stereocenters undergo spontaneous epimerization in aqueous solutions.[1] This means that even if the individual enantiomers were to be isolated, they would quickly revert to a racemic mixture under typical experimental conditions.[1][3] Attempts to separate the enantiomers of SF2312 have been impractical due to its high polarity and lack of a UV-detectable group, though separation of a protected intermediate was achieved.[1][4] However, deprotection of the separated intermediates resulted in a racemic final product.[1]
Q3: Which of the enantiomers in the racemic mixture is the active inhibitor?
A3: X-ray co-crystal structures of SF2312 with human enolase 2 (ENO2) have consistently shown that only the (3S,5S)-enantiomer binds to the active site of the enzyme.[4][5] This strongly indicates that the (3S,5S)-enantiomer is the single active form responsible for enolase inhibition.[5]
Q4: How does the racemic nature of SF2312 affect its reported potency (e.g., IC50 values)?
A4: Since SF2312 is a racemic mixture of four isomers and only the (3S,5S)-enantiomer is active, the actual potency of the active compound is likely four times greater than the experimentally determined IC50 of the racemic mixture.[1][6] When designing experiments, it is crucial to consider that only a fraction of the total SF2312 concentration is contributing to the inhibitory effect.
Q5: Are there any analogs of SF2312 that overcome the issue of racemization?
Troubleshooting Guide
Issue 1: Variability in experimental results.
-
Possible Cause: Inconsistent preparation of SF2312 stock solutions or differences in buffer conditions (e.g., pH) that might influence the equilibrium of the diastereomers.
-
Recommendation:
-
Prepare fresh stock solutions of SF2312 in a consistent buffer for each set of experiments.
-
Ensure that the pH of the experimental buffer is controlled and consistent across all assays.
-
When comparing results across different days or experiments, include a standard control group treated with a freshly prepared SF2312 solution.
-
Issue 2: Discrepancy between observed potency and literature values.
-
Possible Cause: The concentration of the active (3S,5S)-enantiomer is only one-fourth of the total concentration of the racemic mixture used. Different cell lines or assay conditions can also lead to variations.
-
Recommendation:
-
When reporting your results, clearly state that the experiments were conducted using the racemic mixture of SF2312.
-
For mechanistic studies, consider the effective concentration of the active enantiomer to be 25% of the total concentration.
-
If available and suitable for your experimental goals, consider using MethylSF2312 as a tool compound to confirm findings, as its stereochemistry at the active C-3 position is fixed.[7]
-
Issue 3: Unexpected off-target effects.
-
Possible Cause: While the (3S,5S)-enantiomer is responsible for enolase inhibition, the other three isomers are present at a higher combined concentration and could potentially have their own biological activities or off-target effects.[8]
-
Recommendation:
-
Include appropriate negative controls to assess the baseline effects of the vehicle and the racemic mixture on your system.
-
If off-target effects are suspected, consider using a structurally unrelated enolase inhibitor as a comparator to confirm that the observed phenotype is due to enolase inhibition.
-
Where possible, perform rescue experiments. For example, in ENO1-deleted cancer cells, re-expression of ENO1 should confer resistance to SF2312 if the observed toxicity is on-target.[1]
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of racemic SF2312 against human enolase isoforms.
| Compound | Target | IC50 (nM) | Notes |
| Racemic SF2312 | Human Recombinant ENO1 | 37.9 | The active (3S,5S)-enantiomer constitutes only 25% of this mixture. |
| Racemic SF2312 | Human Recombinant ENO2 | 42.5 | The active (3S,5S)-enantiomer constitutes only 25% of this mixture. |
Data sourced from MedchemExpress and is consistent with findings in primary literature.[9]
Experimental Protocols
Protocol 1: In Vitro Enolase Inhibition Assay
This protocol describes a method to determine the IC50 of SF2312 against purified recombinant enolase.
-
Reagents and Materials:
-
Purified recombinant human ENO1 or ENO2
-
Enolase activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 2 mM MgSO4)
-
2-phosphoglycerate (2-PGA) substrate
-
Coupled enzyme system: Pyruvate kinase (PK) and Lactate Dehydrogenase (LDH)
-
NADH
-
ADP
-
SF2312 (racemic mixture)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a serial dilution of SF2312 in the enolase activity assay buffer.
-
In each well of the 96-well plate, add the following in order:
-
Enolase activity assay buffer
-
NADH (to a final concentration of ~0.2 mM)
-
ADP (to a final concentration of ~1 mM)
-
PK/LDH enzyme mix
-
Purified enolase enzyme
-
Varying concentrations of SF2312 or vehicle control
-
-
Incubate the plate at room temperature for 10-15 minutes to allow SF2312 to bind to the enolase.
-
Initiate the reaction by adding the substrate, 2-PGA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial rate of reaction for each SF2312 concentration.
-
Plot the reaction rate as a function of the logarithm of the SF2312 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay
This protocol is for assessing the effect of SF2312 on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., ENO1-deleted and isogenic ENO1-rescued cells)[10]
-
Complete cell culture medium
-
SF2312 (racemic mixture)
-
Cell proliferation reagent (e.g., resazurin-based, MTT, or cell counting)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of SF2312 in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of SF2312 or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
At the end of the treatment period, assess cell viability using your chosen cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control and plot cell viability as a function of the logarithm of the SF2312 concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Mechanism of enolase inhibition by SF2312.
Caption: Workflow for cellular experiments with SF2312.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The 3 S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SF2312 Ammonium Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vitro use of SF2312 ammonium (B1175870). Here, you will find troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Introduction to SF2312 Ammonium
SF2312 is a natural phosphonate (B1237965) antibiotic that functions as a potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2][3] Specifically, it has been shown to be selectively toxic to cancer cells with a homozygous deletion of the ENO1 gene, which encodes for the enolase isoform ENO1.[1][2] These cells become highly dependent on the ENO2 isoform, making it a promising target for cancer therapy. This compound is the ammonium salt form of the SF2312 compound.
I. Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound, helping you to ensure data accuracy and reproducibility.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results | 1. Suboptimal this compound Concentration: The effective concentration can be highly cell-line dependent. | Action: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 400 µM).[1][4] |
| 2. Cell Seeding Density: Inconsistent cell numbers can lead to variable results. | Action: Optimize and standardize cell seeding density for your assays. Ensure cells are in the logarithmic growth phase when treated. | |
| 3. Assay Interference: The compound may interfere with certain assay reagents. | Action: If using a UV-based assay for enolase activity, be aware that some compounds can absorb light in the same range as the product being measured. Consider alternative methods like NADH-coupled fluorometric assays.[5] | |
| High background or off-target effects | 1. Ammonium Ion Effects: The ammonium counter-ion can affect cellular metabolism and pH, especially at higher concentrations. | Action: Include a vehicle control with ammonium chloride at a concentration equivalent to that in your highest this compound treatment to distinguish the effects of the ammonium ion from the SF2312 molecule itself. |
| 2. Non-specific Binding: The compound may bind to plasticware or other surfaces. | Action: Use low-adhesion microplates for your experiments. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases. | |
| Cell death in control groups | 1. Contamination: Bacterial, fungal, or mycoplasma contamination can compromise cell health. | Action: Regularly test your cell cultures for mycoplasma. Maintain strict aseptic techniques and use antibiotics/antimycotics in your culture medium if necessary.[6] |
| 2. Reagent Quality: Degradation of media components or impurities in reagents can be toxic to cells. | Action: Use high-quality, fresh cell culture media and reagents. Ensure proper storage conditions are maintained. | |
| Difficulty dissolving this compound | 1. Improper Solvent: The compound may not be fully soluble in the chosen solvent. | Action: this compound is soluble in water. Prepare stock solutions in sterile, nuclease-free water. |
| 2. Precipitation upon Dilution: The compound may precipitate when diluted in culture media. | Action: Prepare intermediate dilutions in a suitable buffer before adding to the final culture medium. Ensure thorough mixing after addition. |
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of SF2312?
SF2312 is a potent inhibitor of the glycolytic enzyme enolase.[1][2][3] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a critical step in glycolysis. By inhibiting enolase, SF2312 disrupts the cell's ability to produce ATP through glycolysis, leading to energy depletion and cell death, particularly in cells that are highly reliant on this metabolic pathway.[1]
2. Why is SF2312 selectively toxic to ENO1-deleted cancer cells?
Many cancer cells with a homozygous deletion of the ENO1 gene are viable due to the expression of a second enolase isoform, ENO2.[1] These cells become critically dependent on ENO2 for their glycolytic needs. SF2312 inhibits both ENO1 and ENO2.[2] In ENO1-deleted cells, inhibition of the remaining ENO2 isoform leads to a catastrophic loss of glycolytic function and subsequent cell death. Normal cells and cancer cells with intact ENO1 are less sensitive because they can still rely on the ENO1 isoform for glycolysis.[1]
3. What is the recommended starting concentration for in vitro studies?
The optimal concentration of this compound is cell-line specific. For initial experiments in ENO1-deleted glioma cell lines, a concentration range of 1 µM to 50 µM is a reasonable starting point for assessing effects on cell proliferation and apoptosis.[1][7] For enzymatic assays, IC50 values are in the nanomolar range.[2] A dose-response experiment is crucial to determine the effective concentration for your specific cell model.
4. How should I prepare and store this compound stock solutions?
It is recommended to prepare a stock solution of this compound in sterile water. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
5. Are there any known off-target effects of SF2312?
The primary known target of SF2312 is enolase.[1][2][3] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out without comprehensive screening. It is important to include appropriate controls in your experiments to account for any potential non-specific effects.
6. What are the potential effects of the ammonium ion in this compound?
The ammonium ion (NH₄⁺) can influence cell culture conditions. At high concentrations, it can alter the pH of the culture medium and may have direct effects on cell metabolism and viability. It is good practice to include a control group treated with an equivalent concentration of ammonium chloride to differentiate the effects of the SF2312 molecule from those of the ammonium counter-ion.
III. Data Presentation
Table 1: In Vitro Efficacy of SF2312 in Human Glioma Cell Lines
| Cell Line | ENO1 Status | Assay | Concentration | Effect | Reference |
| D423 | Deleted | Proliferation | Low µM range | Inhibition | [1][2] |
| D423 | Deleted | Apoptosis | Starts at 12.5 µM | Induction of cell death | [7] |
| D423 (ENO1-rescued) | Intact | Proliferation | > 200 µM | Inhibition | [1][2] |
| D423 (ENO1-rescued) | Intact | Apoptosis | Starts at 400 µM | Induction of cell death | [7] |
| Gli56 | Deleted | Proliferation | Selective toxicity observed | Inhibition | [1] |
| LN319 | Wild-Type | Proliferation | Minimally affected up to 100 µM | Minimal inhibition | [4] |
Table 2: IC50 Values of SF2312 for Human Enolase Isoforms
| Enolase Isoform | IC50 (nM) | Reference |
| Recombinant Human ENO1 | 37.9 | [2] |
| Recombinant Human ENO2 | 42.5 | [2] |
IV. Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent glioma cells.
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed glioma cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for ENO1 Expression
This protocol can be used to confirm the ENO1 status of your cell lines.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ENO1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ENO1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
V. Mandatory Visualizations
Caption: Glycolysis pathway showing the inhibition of Enolase by this compound.
Caption: Experimental workflow for this compound dosage optimization in vitro.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Troubleshooting Resistance to SF2312 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the enolase inhibitor, SF2312. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in overcoming common challenges and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is SF2312 and what is its mechanism of action?
A1: SF2312 is a natural phosphonate (B1237965) antibiotic that acts as a potent inhibitor of enolase, a crucial enzyme in the glycolytic pathway.[1][2] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a key step in generating ATP.[1] By inhibiting enolase, SF2312 disrupts glycolysis, leading to decreased ATP production and cell death, particularly in cancer cells that are highly dependent on this metabolic pathway.[1]
Q2: Why is SF2312 selectively toxic to certain cancer cell lines?
A2: SF2312 exhibits selective toxicity towards cancer cells that have a homozygous deletion of the ENO1 gene.[1][3] These cells are solely reliant on the ENO2 isoform of enolase for glycolytic activity. Therefore, inhibition of ENO2 by SF2312 is synthetically lethal in ENO1-deleted cancer cells, while cells with intact ENO1 are significantly less affected.[1][4]
Q3: What is the typical effective concentration of SF2312 in cell culture?
A3: The effective concentration of SF2312 can vary depending on the cell line and experimental conditions. In ENO1-deleted glioma cell lines like D423, SF2312 has been shown to inhibit proliferation in the low micromolar (µM) range.[1][3] However, for isogenic ENO1-rescued cells, concentrations above 200 µM may be required to observe an inhibitory effect.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: What are the known mechanisms of resistance to SF2312?
A4: The primary mechanism of resistance to SF2312 is the restoration of enolase activity. This can occur through:
-
Re-expression of ENO1: If the ENO1-deleted cancer cells somehow regain the ability to express functional ENO1 protein, they will become resistant to SF2312.[1]
-
Overexpression of ENO2: A significant increase in the expression of the target protein, ENO2, can also lead to resistance, as higher concentrations of the inhibitor are required to achieve the same level of enzyme inhibition.[1][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with SF2312.
Issue 1: No or low efficacy of SF2312 in ENO1-deleted cancer cells.
| Possible Cause | Suggested Solution |
| Incorrect Cell Line | Verify the ENO1 deletion status of your cell line using PCR or western blotting. Ensure you are using a cell line known to be sensitive to SF2312. |
| Compound Instability/Degradation | Prepare fresh stock solutions of SF2312 in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare working dilutions fresh for each experiment. |
| Poor Cell Permeability | While SF2312 is cell-permeable, its efficiency can vary. Consider using a pro-drug version like POMSF, which has shown increased potency in cell-based systems. |
| Suboptimal Assay Conditions | Optimize cell seeding density and treatment duration. Ensure the assay readout is sensitive enough to detect changes in cell viability or metabolic activity. |
| Development of Resistance | If the cells were previously sensitive, they may have developed resistance. See the troubleshooting guide for "Confirming Resistance to SF2312" below. |
Issue 2: High variability in experimental results.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for accurate and consistent cell numbers across wells. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Concentration | Ensure thorough mixing of SF2312 in the culture medium before adding it to the cells. Prepare a master mix of the drug-containing medium for all replicate wells. |
| Fluctuations in Incubator Conditions | Ensure stable temperature and CO2 levels in the incubator. Avoid frequent opening of the incubator door. |
| Variability in Assay Readout | Follow the assay protocol precisely. Ensure consistent incubation times for reagents and accurate reading by the plate reader. |
Issue 3: Suspected off-target effects.
| Possible Cause | Suggested Solution |
| High Compound Concentration | Perform a dose-response curve to identify the lowest effective concentration. High concentrations are more likely to cause off-target effects. |
| Non-specific Toxicity | Use a control cell line that does not have the ENO1 deletion. If you observe similar levels of toxicity in both cell lines, it may indicate off-target effects. |
| Rescue Experiment | Transfect the ENO1-deleted cells with a plasmid expressing ENO1. If the observed phenotype is rescued (i.e., the cells become resistant to SF2312), it confirms that the effect is on-target. |
| Use of a Structurally Different Inhibitor | Use another enolase inhibitor with a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. |
Data Presentation
Table 1: In Vitro Efficacy of SF2312 against Human Enolase Isoforms
| Enzyme | IC₅₀ (nM) |
| Human Recombinant ENO1 | 37.9[3] |
| Human Recombinant ENO2 | 42.5[3] |
Table 2: Cellular Proliferation IC₅₀ of SF2312 in Glioma Cell Lines
| Cell Line | ENO1 Status | IC₅₀ (µM) |
| D423 | Deleted | Low µM range[1][3] |
| D423 (ENO1-rescued) | Wild-type | >200[1][3] |
| Gli56 | Deleted | Selective toxicity observed[1] |
Experimental Protocols
Protocol 1: Determination of SF2312 IC₅₀ using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed ENO1-deleted cancer cells (e.g., D423 glioma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
SF2312 Treatment:
-
Prepare a 2-fold serial dilution of SF2312 in complete growth medium. A typical concentration range to test would be from 100 µM down to 0.1 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest SF2312 treatment.
-
Carefully remove the medium from the wells and add 100 µL of the SF2312 dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the SF2312 concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis to Confirm Resistance Mechanism
-
Cell Lysis:
-
Culture sensitive and suspected resistant cancer cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ENO1 and ENO2 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Compare the expression levels of ENO1 and ENO2 between the sensitive and resistant cell lines. An increase in ENO1 or a significant overexpression of ENO2 in the resistant line would confirm the mechanism of resistance.
-
Protocol 3: Lactate (B86563) Production Assay to Assess Glycolytic Inhibition
-
Cell Treatment:
-
Seed cells in a 24-well plate and treat with SF2312 at various concentrations as described in the IC₅₀ protocol.
-
-
Sample Collection:
-
At the end of the treatment period, collect the cell culture medium from each well. .
-
-
Lactate Measurement:
-
Use a commercial lactate assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mix containing lactate dehydrogenase and a probe to the collected media.
-
Incubate the reaction for the recommended time at room temperature.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Generate a standard curve using the provided lactate standards.
-
Calculate the lactate concentration in each sample based on the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration to account for differences in cell proliferation. A decrease in lactate production with increasing SF2312 concentration indicates successful inhibition of glycolysis.[5]
-
Mandatory Visualizations
Caption: SF2312 inhibits the glycolytic enzyme enolase, leading to ATP depletion and cell death.
Caption: A logical workflow for troubleshooting unexpected results in SF2312 experiments.
Caption: Investigating the molecular basis of acquired resistance to SF2312.
References
Technical Support Center: Enhancing the Potency of SF2312 Through Structural Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enolase inhibitor SF2312 and its structural modifications.
Frequently Asked Questions (FAQs)
Q1: What is SF2312 and what is its mechanism of action?
SF2312 is a natural phosphonate (B1237965) antibiotic produced by the actinomycete Micromonospora.[1][2] It is a potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][3] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1][4] SF2312 acts as a transition state analog, binding to the active site of enolase and preventing its catalytic activity.[5] This inhibition of glycolysis is particularly effective under anaerobic conditions where cells are more reliant on this pathway for ATP production.[1]
Q2: Why is structural modification of SF2312 necessary?
While SF2312 is a potent enolase inhibitor, it has limitations that can be addressed through structural modification. A primary issue is its poor cell permeability, which is attributed to the negatively charged phosphonate group.[6] This limits its effectiveness in cell-based assays and its potential as a therapeutic agent. Additionally, SF2312 is synthesized as a racemic mixture, and only one specific stereoisomer, (3S,5S)-SF2312, is biologically active.[4][5] Structural modifications aim to improve cell permeability and lock the molecule in its active conformation to enhance overall potency.
Q3: What are the key structural modifications of SF2312 that have been explored?
Two main strategies have been successfully employed to enhance the properties of SF2312:
-
Methylation at the C-3 position (MethylSF2312): To prevent the loss of stereospecificity through epimerization at the acidic C-3 proton, a methyl group was introduced.[5] This modification resulted in MethylSF2312, which maintains the potent enolase inhibitory activity of the parent compound while locking in the active (3S) stereochemistry.[5]
-
Prodrug Strategies (POMSF and POMHEX): To address the poor cell permeability, a pivaloyloxymethyl (POM) ester prodrug of SF2312, named POMSF, was created.[6] This lipophilic modification masks the phosphonate charge, allowing for better cell entry. Once inside the cell, cellular esterases cleave the POM group, releasing the active SF2312.[6] A further refined version, POMHEX, demonstrated improved stability and selective killing of cancer cells.[6]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for SF2312 in enolase activity assays.
-
Possible Cause 1: Order of reagent addition. The inhibitory potency of SF2312 can be significantly influenced by whether the inhibitor or the substrate is added first to the assay system.[1] SF2312 is a slow-on/slow-off inhibitor.
-
Solution: For maximal and consistent inhibition, pre-incubate the enolase enzyme with SF2312 before adding the substrate (2-PGA).
-
-
Possible Cause 2: Racemic mixture of SF2312. Commercially available or synthetically produced SF2312 is often a racemic mixture of diastereomers.[5] Since only the (3S,5S)-enantiomer is active, the presence of inactive isomers can affect the apparent IC50.
-
Solution: If possible, use enantiomerically pure (3S,5S)-SF2312. If using a racemic mixture, be aware that the effective concentration of the active inhibitor is lower than the total concentration. For more consistent results with a stable active conformation, consider using MethylSF2312.[5]
-
-
Possible Cause 3: Assay kinetics. SF2312 exhibits mixed competitive and non-competitive kinetics with respect to the substrate 2-PGA, depending on the inhibitor concentration.[1][7]
-
Solution: Carefully control the substrate and inhibitor concentrations. When determining the IC50, ensure that the substrate concentration is kept constant across all inhibitor concentrations.
-
Problem 2: Low potency of SF2312 in cell-based assays compared to in vitro enzymatic assays.
-
Possible Cause: Poor cell permeability. The phosphonate moiety of SF2312 is charged at physiological pH, which hinders its ability to cross cell membranes.[6]
-
Possible Cause: Transporter dependency. The uptake of SF2312 into bacterial cells is thought to be mediated by the glucose-6-phosphate transporter system.[1] This transporter is not present in fungi, explaining their insensitivity.[1] Mammalian cell uptake mechanisms may be less efficient.
-
Solution: As mentioned above, utilizing a prodrug strategy can bypass the need for specific transporters and rely on passive diffusion across the cell membrane.
-
Data Presentation
Table 1: In Vitro Potency of SF2312 and its Analogs against Enolase Isoforms
| Compound | Target | IC50 (nM) | Notes |
| SF2312 | Human Recombinant ENO1 | 37.9 | |
| SF2312 | Human Recombinant ENO2 | 42.5 | |
| SF2312 | Enolase in D423 cell lysates | 10 - 50 | Varies depending on the source of the enzyme. |
| deoxy-SF2312 | Enolase | ~2000 | The 5-OH group is crucial for high-potency inhibition.[1] |
| MethylSF2312 | ENO2 | ~10 | Equipotent to SF2312, with a non-epimerizable stereocenter.[5] |
| (3S)-MethylSF2312 | ENO1 and ENO2 | ~10 | The active enantiomer.[5] |
| (3R)-MethylSF2312 | ENO1 and ENO2 | ~15,000 | The inactive enantiomer, about 2000-fold less potent.[5] |
Table 2: Cellular Potency of SF2312 and its Prodrug Derivatives
| Compound | Cell Line | Potency (IC50) | Notes |
| SF2312 | D423 ENO1-deleted glioma cells | Low µM range | Shows selective toxicity compared to ENO1-rescued cells.[2] |
| POMSF | D423 ENO1-deleted glioma cells | ~19 nM | Approximately 50-fold more potent in cell-based systems than SF2312.[6] |
| POMHEX | D423 ENO1-deleted glioma cells | <30 nM | A more stable prodrug with high selective toxicity.[6] |
Experimental Protocols
Enolase Activity Assay (Indirect, Coupled Assay)
This protocol is based on a pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase linked assay that measures the decrease in NADH fluorescence or absorbance.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, 150 mM KCl, 2 mM MgSO4, pH 7.4.
-
Substrate Solution: 2-phosphoglycerate (2-PGA) in assay buffer.
-
Enzyme Solution: Purified recombinant enolase or cell lysate containing enolase in assay buffer.
-
Coupling Enzymes/Substrates: Pyruvate kinase (PK), lactate dehydrogenase (LDH), adenosine (B11128) diphosphate (B83284) (ADP), and β-nicotinamide adenine (B156593) dinucleotide (NADH) in assay buffer.
-
Inhibitor Solution: SF2312 or its analogs dissolved in a suitable solvent (e.g., water or DMSO) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, coupling enzymes/substrates, and the inhibitor solution.
-
Add the enolase enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution (2-PGA).
-
Immediately measure the decrease in NADH absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time using a plate reader.
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Inhibition of the Glycolysis Pathway by SF2312.
Caption: Workflow for Evaluating SF2312 Analog Potency.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Strategies to Improve the In Vivo Efficacy of SF2312
Welcome to the technical support center for SF2312 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the in vivo efficacy of the potent enolase inhibitor, SF2312. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your preclinical research.
I. Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with SF2312 and its derivatives, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| 1. Lack of in vivo efficacy despite potent in vitro activity of SF2312. | Poor cell permeability of SF2312 due to its highly charged phosphonate (B1237965) group.[1][2] | Utilize a prodrug strategy: Employ a more cell-permeable analog like POMHEX, a pivaloyloxymethyl (POM) prodrug of the active compound HEX.[3]Optimize formulation: While challenging for SF2312 itself, ensure complete solubilization if used directly. However, switching to a prodrug is the recommended approach. |
| 2. High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent drug administration (e.g., inaccurate dosing, leakage from injection site).Variability in tumor establishment and size at the start of treatment.[4]Heterogeneity of the xenograft model.[5] | Administration Technique: Ensure proper training on administration routes (IV, IP, or intracranial). For intracranial injections, use a stereotactic frame for precision.[6]Tumor Monitoring: Randomize animals into treatment groups only after tumors have reached a consistent, measurable size (e.g., 100-200 mm³ for subcutaneous models, or a detectable size by MRI for orthotopic models).[4]Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| 3. Observed toxicity or adverse effects (e.g., weight loss, lethargy) in animal models. | Dose of the compound (e.g., POMHEX) may be too high.Instability of the prodrug leading to rapid release of the active compound.Vehicle-related toxicity. | Dose-Response Study: Perform a maximum tolerated dose (MTD) study to determine the optimal therapeutic window. For POMHEX, intravenous injections have been tolerated in mice at 10 mg/kg/day.[7]Formulation and Stability: Prepare formulations fresh daily. The half-life of POMHEX in mouse plasma is very short (~30 seconds), so consider this in the experimental design.[7]Vehicle Control: Always include a vehicle-only control group to rule out any adverse effects from the formulation itself. For POMHEX, phosphate-buffered saline (PBS) has been used as a vehicle.[2] |
| 4. Difficulty in establishing orthotopic glioblastoma xenografts. | Poor viability of tumor cells at the time of injection.Incorrect injection coordinates or technique.Insufficient number of cells injected. | Cell Handling: Use cells in the exponential growth phase and ensure high viability (>90%) before injection. Keep cells on ice until injection.[3]Surgical Technique: Utilize a stereotactic frame for accurate intracranial injections. Detailed protocols for establishing orthotopic glioblastoma xenografts are available and should be followed closely.[1][5]Cell Number: Optimize the number of cells injected. For glioblastoma cell lines like D423, specific cell numbers for successful engraftment should be determined empirically or based on literature. |
| 5. Inconsistent or undetectable target engagement in tumor tissue. | Insufficient drug concentration at the tumor site due to poor pharmacokinetics.Timing of tissue collection is not optimal to observe the effect.The chosen biomarker is not sensitive enough. | Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to correlate drug concentration in plasma and tumor with efficacy.Time-Course Analysis: Collect tumor samples at various time points after the final dose to determine the optimal window for biomarker analysis.Biomarker Selection: Measure the ratio of enolase substrate (2-phosphoglycerate, 2-PG) to product (phosphoenolpyruvate, PEP) in tumor lysates. An increase in the 2-PG/PEP ratio indicates enolase inhibition.[2] |
II. Frequently Asked Questions (FAQs)
Q1: What is SF2312 and what is its mechanism of action?
A1: SF2312 is a natural phosphonate antibiotic that acts as a highly potent inhibitor of the glycolytic enzyme enolase.[2] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[2] By inhibiting enolase, SF2312 disrupts glycolysis, leading to ATP depletion and cell death, particularly in cancer cells that are highly dependent on this metabolic pathway.[2]
Q2: Why is the in vivo efficacy of SF2312 limited?
A2: The primary limitation of SF2312 in vivo is its poor cell permeability. The phosphonate group is negatively charged at physiological pH, which hinders its ability to cross cell membranes and reach its intracellular target, enolase.[1]
Q3: What is POMHEX and how does it improve upon SF2312?
A3: POMHEX is a cell-permeable prodrug of HEX, an active analog of SF2312.[3] The phosphonate group of HEX is masked with pivaloyloxymethyl (POM) esters, which are lipophilic and can readily cross cell membranes. Once inside the cell, these POM groups are cleaved by intracellular esterases, releasing the active inhibitor HEX.[8] This strategy significantly enhances the intracellular concentration of the active drug, leading to improved in vivo efficacy.[3]
Q4: What is the rationale for using SF2312 or its analogs in ENO1-deleted cancers?
A4: Some cancers, such as certain glioblastomas, have a homozygous deletion of the ENO1 gene, which codes for one of the enolase isoforms.[2] These cancer cells are viable because they can still rely on another isoform, ENO2. However, this makes them exquisitely sensitive to the inhibition of ENO2. SF2312 and its analogs inhibit both ENO1 and ENO2. In ENO1-deleted cancer cells, inhibition of the remaining ENO2 isoform leads to a complete shutdown of enolase activity and selective cell death, a concept known as collateral lethality.[3] Normal cells, which have both ENO1 and ENO2, are less affected.
Q5: What are the key biomarkers to measure target engagement of SF2312/POMHEX in vivo?
A5: The most direct biomarker for enolase inhibition is the intracellular ratio of its substrate and product. An effective inhibition of enolase will lead to an accumulation of 2-phosphoglycerate (2-PG) and a depletion of phosphoenolpyruvate (PEP). Therefore, measuring an increased 2-PG/PEP ratio in tumor tissue lysates via techniques like mass spectrometry or NMR is a reliable indicator of target engagement.[2][9]
III. Data Presentation
Table 1: In Vitro Potency of SF2312 and its Analogs
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference(s) |
| SF2312 | Human ENO1 | 37.9 | Recombinant | [2] |
| SF2312 | Human ENO2 | 42.5 | Recombinant | [2] |
| POMHEX | Enolase | ~35 | ENO1-deleted glioma cells | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of POMHEX and its Metabolites in Mice
| Compound | Administration Route | Dose (mg/kg) | Cₘₐₓ (µM) | tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋₂₄ (µM*h) | Reference(s) |
| POMHEX | IV | 10 | 24.2 | 0.08 | - | 2.96 | [1] |
| IP | 40 | 54.1 | 0.08 | - | 13.6 | [1] | |
| PO | 200 | - | - | - | - | [1] | |
| HemiPOMHEX | IV (from POMHEX) | 10 | - | - | <0.5 | - | [1] |
| IP (from POMHEX) | 40 | - | - | <0.5 | - | [1] | |
| HEX | IV (from POMHEX) | 10 | 34.7 | 0.08 | ~7 | 29.7 | [1] |
| IP (from POMHEX) | 40 | 68.0 | 0.08 | ~7 | 120 | [1] | |
| SC | 150 | 540 | 0.5 | - | - | [1] |
Note: The half-life of POMHEX in mouse plasma is extremely short (approximately 30 seconds) due to rapid hydrolysis.[7]
IV. Experimental Protocols
Protocol 1: Formulation of POMHEX for In Vivo Administration
Materials:
-
POMHEX powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of POMHEX based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Weigh the POMHEX powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to suspend the compound.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a homogenous mixture.
-
Prepare the formulation fresh immediately before administration due to the potential for hydrolysis.
Protocol 2: Orthotopic Glioblastoma Xenograft Model and In Vivo Efficacy Study
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid IL2Rgammanull (NSG) mice), 6-8 weeks old.
Cell Culture:
-
Human glioblastoma cell line with ENO1 deletion (e.g., D423, Gli56).
-
Culture cells in appropriate media and conditions until they are in the exponential growth phase.
Procedure:
Part A: Intracranial Tumor Cell Implantation
-
Harvest and wash the glioblastoma cells, then resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ cells/5 µL.[3] Keep the cell suspension on ice.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates for the brain region of interest (e.g., for the striatum: 2.5 mm lateral and 1 mm anterior to the bregma).[6]
-
Slowly inject 5 µL of the cell suspension (1 x 10⁵ cells) into the brain at a depth of 3.5 mm using a Hamilton syringe.[6]
-
Withdraw the needle slowly to prevent backflow.
-
Suture the scalp incision.
-
Monitor the animal's recovery according to institutional guidelines.
Part B: Tumor Growth Monitoring and Treatment
-
Allow the tumors to establish and grow. Monitor tumor growth using non-invasive imaging such as Magnetic Resonance Imaging (MRI) starting from day 7-10 post-implantation.[7]
-
Once tumors are of a consistent, measurable size, randomize the mice into treatment and control groups.
-
Prepare the POMHEX formulation as described in Protocol 1.
-
Administer POMHEX at the desired dose and schedule (e.g., 10 mg/kg, daily via intravenous or intraperitoneal injection).[7] The control group should receive an equivalent volume of the vehicle (PBS).
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Continue to monitor tumor volume regularly via MRI throughout the treatment period.
-
At the end of the study, euthanize the animals and collect tumors for downstream analysis (e.g., biomarker assessment).
Protocol 3: Assessment of Target Engagement in Tumor Tissue
Materials:
-
Tumor tissue collected from treated and control animals
-
Liquid nitrogen
-
Homogenizer
-
Reagents for metabolite extraction (e.g., methanol, chloroform, water)
-
Liquid chromatography-mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) system
Procedure:
-
Immediately after dissection, snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the frozen tumor tissue in a suitable buffer.
-
Perform metabolite extraction using a standard protocol (e.g., methanol-chloroform-water extraction).
-
Analyze the extracted metabolites using LC-MS or NMR to quantify the levels of 2-phosphoglycerate (2-PG) and phosphoenolpyruvate (PEP).[10]
-
Calculate the ratio of 2-PG to PEP for each tumor sample.
-
Compare the 2-PG/PEP ratio between the treated and control groups. A significant increase in this ratio in the treated group indicates successful target engagement by the enolase inhibitor.
V. Mandatory Visualizations
Caption: Mechanism of action of SF2312/HEX as an enolase inhibitor in the glycolysis pathway.
Caption: Workflow for an in vivo efficacy study of POMHEX in an orthotopic glioblastoma model.
Caption: Logical relationship for improving SF2312's in vivo efficacy via a prodrug strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The orthotopic xenotransplant of human glioblastoma successfully recapitulates glioblastoma-microenvironment interactions in a non-immunosuppressed mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-enolase as a potential cancer prognostic marker promotes cell growth, migration, and invasion in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. From Biomarker Discovery to Clinical Applications of Metabolomics in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Enolase Inhibitors: SF2312 vs. PhAH
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enolase inhibitory activities of SF2312 and Phosphonoacetohydroxamate (PhAH), supported by experimental data and detailed protocols.
Enolase, a crucial metalloenzyme in the glycolytic pathway, catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP).[1][2] Its inhibition is a key area of investigation for therapeutic intervention, particularly in oncology.[3] This guide compares two prominent enolase inhibitors: SF2312, a natural phosphonate (B1237965) antibiotic, and PhAH, a synthetic tool compound.[4][5]
Executive Summary
SF2312 consistently demonstrates superior potency as an enolase inhibitor compared to PhAH.[4] A natural product produced by the actinomycete Micromonospora, SF2312 is a highly potent, low-nanomolar inhibitor of enolase.[4][5] In contrast, while PhAH is also a potent inhibitor, SF2312 has been shown to be more effective, particularly in cellular systems and under anaerobic conditions.[4][6] SF2312 is a transition state analogue that binds tightly to the enolase active site.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for the enolase inhibitory activity of SF2312 and PhAH.
| Parameter | SF2312 | PhAH | Reference(s) |
| Target(s) | Enolase (pan-inhibitor) | Enolase (pan-inhibitor) | [4][8] |
| IC50 (Human ENO1) | 37.9 nM | In the nM range, but less potent than SF2312 | [4][9] |
| IC50 (Human ENO2) | 42.5 nM | In the nM range, but less potent than SF2312 | [4][9] |
| General In Vitro IC50 | 10 nM to 50 nM (depending on enolase source) | Nanomolar IC50 | [4] |
| Cellular Potency | Superior to PhAH, especially under anaerobic conditions | Less potent than SF2312 in cellular assays | [4][10] |
| Active Enantiomer | (3S,5S)-SF2312 is the single active enantiomer | Not applicable | [7][11] |
Mechanism of Action and Signaling Pathway
Both SF2312 and PhAH inhibit enolase, the ninth and penultimate enzyme in the glycolysis pathway.[1] This inhibition blocks the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step for ATP production.[2] The diagram below illustrates the point of inhibition within the glycolytic pathway.
Caption: Inhibition of Glycolysis by SF2312 and PhAH at the Enolase Step.
SF2312 acts as a transition state analogue, mimicking the intermediate state in the enolase-catalyzed reaction.[7] X-ray crystallography has shown that only the (3S,5S)-enantiomer of SF2312 occupies the active site of enolase.[7][11]
Experimental Protocols
The following is a generalized protocol for an in vitro enolase inhibition assay based on commonly used methods.[4][12]
Objective:
To determine the half-maximal inhibitory concentration (IC50) of SF2312 and PhAH against enolase.
Materials:
-
Purified enolase enzyme (e.g., human recombinant ENO1 or ENO2)
-
Enolase substrate: 2-phosphoglycerate (2-PG)
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate Dehydrogenase (LDH)
-
NADH
-
ADP
-
Assay Buffer (e.g., 100 mM Triethanolamine, pH 7.4, containing MgSO4 and KCl)
-
SF2312 and PhAH stock solutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow:
Caption: Workflow for an In Vitro Enolase Inhibition Assay.
Procedure:
-
Prepare Reagents: Prepare all solutions in the assay buffer.
-
Prepare Inhibitor Dilutions: Create a serial dilution of SF2312 and PhAH in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, NADH, ADP, PK/LDH enzyme mix, and the enolase enzyme to each well.
-
Add Inhibitors: Add the serially diluted inhibitors to the appropriate wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, 2-PG, to all wells.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Both SF2312 and PhAH are potent inhibitors of enolase. However, the available data consistently indicates that SF2312 has a significantly higher inhibitory potency, particularly in cellular contexts.[4] Its nature as a natural product and its specific interaction with the enolase active site make it a compelling compound for further investigation in drug development programs targeting glycolysis.[3][5] The provided experimental protocol offers a robust framework for researchers to independently verify and expand upon these findings.
References
- 1. Enolase - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The 3 S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
A Comparative Analysis of SF2312 and Other Enolase Inhibitors for Researchers
For scientists and professionals engaged in drug discovery and development, the glycolytic enzyme enolase has emerged as a compelling therapeutic target, particularly in oncology. This guide provides a detailed comparison of the natural product SF2312 with other notable enolase inhibitors, focusing on their efficacy as demonstrated by experimental data.
Enolase, a crucial metalloenzyme in the glycolytic pathway, catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP).[1] Its inhibition disrupts a cell's primary energy production mechanism, a vulnerability that is especially pronounced in cancer cells exhibiting the Warburg effect.[2] This guide will delve into the quantitative efficacy, mechanisms of action, and experimental validation of SF2312 in comparison to other key enolase inhibitors.
Quantitative Comparison of Enolase Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SF2312 and other selected enolase inhibitors against human enolase isoforms (ENO1 and ENO2). Lower IC50 values are indicative of higher potency.
| Inhibitor | Type | IC50 (Human ENO1) | IC50 (Human ENO2) | Origin | Reference |
| SF2312 | Natural phosphonate (B1237965) antibiotic | 37.9 nM | 42.5 nM | Isolated from Micromonospora | [1][3] |
| Phosphonoacetohydroxamate (PhAH) | Synthetic tool compound | - | nM range | Synthetic | [2] |
| AP-III-a4 (ENOblock) | Synthetic, non-substrate analogue | 576 nM | 576 nM | Small molecule screening | [1][4] |
| Deoxy-SF2312 | SF2312 analogue | - | 600 nM (for T. brucei enolase) | Synthetic | [5][6] |
| HEX | SF2312 analogue | - | 2.1 µM (for T. brucei enolase) | Synthetic | [5][6] |
| MethylSF2312 | SF2312 analogue | ~10 nM | ~10 nM | Synthetic | [7] |
Mechanism of Action and Cellular Effects
SF2312 is a highly potent, low-nanomolar inhibitor of enolase that acts as a transition state analogue.[1] Its inhibitory action is particularly effective under anaerobic conditions, forcing cells that rely heavily on glycolysis for ATP production into an energy crisis.[2] Studies have demonstrated that SF2312 is selectively toxic to cancer cells with a homozygous deletion of the ENO1 gene, as these cells are entirely dependent on the ENO2 isoform for survival.[2][3] Treatment of such cells with SF2312 leads to a significant increase in the ratio of 3-phosphoglycerate (B1209933) (3-PGA) to phosphoenolpyruvate (PEP), confirming the specific inhibition of enolase within the glycolytic pathway.[2][5]
Phosphonoacetohydroxamate (PhAH) is another potent enolase inhibitor that shares a similar mechanism of binding to the active site as SF2312.[2] It has been used as a tool compound in studies that established the principle of "collateral lethality" in ENO1-deleted cancers.[8] While effective in vitro, PhAH has demonstrated poor pharmacological properties, limiting its in vivo applications.[8]
AP-III-a4 (ENOblock) was initially identified as a non-substrate analogue inhibitor of enolase.[9] However, there is some debate in the scientific literature regarding its direct mechanism of action, with some studies suggesting it may not directly inhibit enolase activity in vitro.[1] It has been shown to induce apoptosis and inhibit cancer cell migration and invasion.[4]
Analogues of SF2312 , such as deoxy-SF2312, HEX, and MethylSF2312, have been synthesized to explore structure-activity relationships and improve pharmacological properties.[5][6][7] For instance, MethylSF2312 has been shown to be equipotent to SF2312.[7] The (3S)-enantiomer of SF2312 and its analogues is responsible for the potent enolase inhibitory activity.[7]
Visualizing Enolase Inhibition in the Glycolytic Pathway
The following diagram illustrates the central role of enolase in glycolysis and the point of inhibition by compounds like SF2312.
Caption: Glycolytic pathway showing enolase inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for key assays used in the characterization of enolase inhibitors.
Enolase Activity Assay
This assay measures the enzymatic activity of enolase by monitoring the conversion of 2-PG to PEP.
Principle: The formation of PEP is measured by the increase in absorbance at 240 nm.
Procedure:
-
Recombinant human enolase (ENO1 or ENO2) is purified.
-
The enzyme is incubated with varying concentrations of the inhibitor (e.g., SF2312) in a suitable buffer (e.g., Tris-HCl) containing MgCl2.
-
The reaction is initiated by the addition of the substrate, 2-phosphoglycerate.
-
The increase in absorbance at 240 nm is monitored over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear phase of the absorbance curve.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Proliferation Assays
These assays determine the effect of enolase inhibitors on the survival and growth of cancer cells.
Principle: Various methods can be employed, such as MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.
Procedure (Example using CellTiter-Glo):
-
Cancer cells (e.g., ENO1-deleted and isogenic rescued cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the enolase inhibitor or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), the CellTiter-Glo reagent is added to each well.
-
The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The results are expressed as a percentage of the viability of the vehicle-treated control cells.
Metabolite Analysis
This method quantifies the intracellular levels of glycolytic intermediates to confirm the on-target effect of the enolase inhibitor.
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and detect specific metabolites from cell extracts.
Procedure:
-
Cells are cultured and treated with the enolase inhibitor or vehicle control as described for the viability assay.
-
After treatment, the cells are rapidly harvested, and metabolites are extracted using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
The cell debris is removed by centrifugation.
-
The supernatant containing the polar metabolites is analyzed by LC-MS.
-
The levels of 3-PGA and PEP are quantified, and their ratio is calculated to assess the degree of enolase inhibition.[2]
Experimental Workflow for Enolase Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel enolase inhibitor.
Caption: Preclinical evaluation workflow for enolase inhibitors.
Conclusion
SF2312 stands out as a highly potent, natural product inhibitor of enolase with demonstrated selective toxicity towards cancer cells harboring specific genetic vulnerabilities. Its well-characterized mechanism of action and nanomolar potency make it a valuable research tool and a promising lead compound for further therapeutic development. The comparative data presented in this guide underscore the potential of targeting glycolysis and provide a framework for the continued investigation of enolase inhibitors in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Enolase Inhibitors as Early Lead Therapeutics against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of SF2312 and its Analog Deoxy-SF2312: Potent Inhibitors of the Glycolytic Enzyme Enolase
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of the natural product SF2312 and its synthetic analog, deoxy-SF2312. This document provides a comprehensive overview of their inhibitory activities, cellular effects, and the experimental methodologies used for their characterization.
SF2312, a naturally occurring phosphonate (B1237965) antibiotic isolated from the actinomycete Micromonospora, has been identified as a highly potent inhibitor of enolase, a critical metalloenzyme in the glycolytic pathway.[1][2] Its analog, deoxy-SF2312, provides a valuable chemical tool for elucidating the structure-activity relationships that govern the potent inhibitory capacity of this class of compounds. This guide presents a comparative study of these two molecules, summarizing their performance based on available experimental data and outlining the methodologies for their evaluation.
Comparative Biological Activity
SF2312 demonstrates significantly greater potency as an enolase inhibitor compared to its analog, deoxy-SF2312. The inhibitory concentration (IC50) of SF2312 against human enolase isoforms ENO1 and ENO2 is in the low nanomolar range, whereas deoxy-SF2312 exhibits an IC50 in the low micromolar range.[1] This marked difference in potency is attributed to the presence of a hydroxyl group at the 5-position of SF2312, which is absent in deoxy-SF2312.[1] This structural distinction is believed to facilitate tighter binding of SF2312 to the enzyme's active site.[1]
| Compound | Target | IC50 (nM) | Inhibition Kinetics |
| SF2312 | Human ENO1 | 37.9 | Mixed |
| Human ENO2 | 42.5 | Mixed | |
| Deoxy-SF2312 | Human ENO2 | ~2000 | Competitive |
Table 1: Comparative in vitro inhibitory activity of SF2312 and deoxy-SF2312 against human enolase isoforms. Data compiled from multiple sources.[1][2]
Furthermore, SF2312 exhibits a mixed competitive and non-competitive inhibition pattern with respect to the enolase substrate, 2-phosphoglycerate (2-PGA).[1] In contrast, deoxy-SF2312 acts as a clear competitive inhibitor.[1] The 5-OH group in SF2312 is also suggested to be responsible for a preferential inhibition of ENO2 over ENO1 at concentrations above the IC50.[1]
The biological activity of SF2312 is not limited to in vitro enzyme inhibition. Studies have shown that SF2312 is selectively toxic to glioma cells that have a homozygous deletion of the ENO1 gene.[1][2] This synthetic lethality approach highlights the potential of SF2312 as a targeted anti-cancer agent. In these ENO1-deleted cells, SF2312 treatment leads to an inhibition of cell proliferation and the induction of apoptosis.[1][3]
Signaling Pathway and Mechanism of Action
Both SF2312 and deoxy-SF2312 exert their biological effects by directly inhibiting enolase, which catalyzes the conversion of 2-PGA to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis.[1][4] By blocking this crucial step, these inhibitors disrupt the cell's primary pathway for ATP production, particularly under anaerobic conditions where cells are heavily reliant on glycolysis.[1]
Figure 1: Inhibition of the Glycolysis Pathway by SF2312 and deoxy-SF2312.
The potent inhibitory action of SF2312 stems from its structural similarity to a transition state analog of the enolase reaction.[5] X-ray crystallography has revealed that the (3S,5S)-enantiomer of SF2312 is the active form that binds to the enzyme's active site.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of SF2312 and deoxy-SF2312.
Enolase Enzymatic Activity Assay
A common method to determine the in vitro inhibitory activity of compounds against enolase is a coupled enzyme assay.[1]
Principle: The product of the enolase reaction, PEP, is used as a substrate by pyruvate kinase (PK) to produce pyruvate and ATP. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the enolase activity.
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, KCl, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add the enolase enzyme (either purified or in cell lysates) to the reaction mixture.
-
Incubate with varying concentrations of the inhibitor (SF2312 or deoxy-SF2312) for a specified period.
-
Initiate the reaction by adding the substrate, 2-phosphoglycerate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Alternatively, a direct assay measuring the formation of PEP by monitoring the increase in absorbance at 240 nm can be used.[1]
Figure 2: Workflow for the Coupled Enolase Enzymatic Activity Assay.
Cell Proliferation Assay
The effect of the inhibitors on cell growth can be assessed using a fluorescent dye that stains DNA.[1]
Principle: Hoechst 33342 is a cell-permeable dye that binds to the minor groove of DNA and emits blue fluorescence upon binding. The intensity of the fluorescence is directly proportional to the number of cells.
Protocol:
-
Seed cells (e.g., ENO1-deleted and isogenic control glioma cells) in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of SF2312 or deoxy-SF2312 for a prolonged period (e.g., 2 weeks).[1]
-
At the end of the treatment period, lyse the cells and stain the DNA with Hoechst 33342.
-
Measure the fluorescence intensity using a plate reader.
-
Normalize the fluorescence values to a vehicle-treated control to determine the percentage of cell proliferation.
Apoptosis Assay
The induction of apoptosis can be detected using a fluorescent dye that specifically enters cells with compromised plasma membrane integrity, a characteristic of late-stage apoptosis.[1]
Principle: YO-PRO®-1 is a green-fluorescent nucleic acid stain that is impermeant to live cells but can penetrate apoptotic cells.
Protocol:
-
Treat cells with the inhibitors as described in the cell proliferation assay.
-
After treatment, stain the cells with a solution containing YO-PRO®-1 and a nuclear counterstain (e.g., Hoechst 33342).
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of YO-PRO®-1 positive (apoptotic) cells relative to the total number of cells (stained with the nuclear counterstain).
Conclusion
SF2312 is a remarkably potent natural inhibitor of enolase, demonstrating low nanomolar efficacy and selective toxicity against cancer cells with specific genetic vulnerabilities. Its analog, deoxy-SF2312, serves as a crucial chemical probe, highlighting the importance of the 5-hydroxyl group for the high-affinity binding and potent inhibitory activity of SF2312. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers engaged in the study of glycolysis inhibition and the development of novel therapeutics targeting this fundamental metabolic pathway.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues [mdpi.com]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 3 S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SF2312's Selective Toxicity in ENO1-Rescued Cells
A detailed guide for researchers on the performance of the enolase inhibitor SF2312 against alternative compounds in targeting ENO1-deficient cancers.
This guide provides a comprehensive comparison of SF2312, a potent natural phosphonate (B1237965) inhibitor of the glycolytic enzyme enolase, with other known enolase inhibitors. The focus is on the selective toxicity of these compounds in cancer cells with a homozygous deletion of the ENO1 gene, a promising therapeutic strategy known as collateral lethality. The data presented here is based on preclinical studies and is intended to inform researchers, scientists, and drug development professionals in the field of oncology.
Introduction to ENO1-Targeted Cancer Therapy
Enolase is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156).[1] Many cancer cells exhibit a high rate of glycolysis, known as the Warburg effect, making glycolytic enzymes attractive therapeutic targets.[1] The ENO1 gene, encoding the alpha-enolase isoform, is located on a chromosomal region that is frequently deleted in certain cancers, such as glioblastoma.[2] These ENO1-deleted cancer cells become critically dependent on the redundant enolase isoform, ENO2, for their survival.[2][3] This creates a therapeutic window to selectively kill cancer cells by inhibiting enolase, while sparing normal cells that retain a functional ENO1 gene.
SF2312 is a natural product that has been identified as a highly potent inhibitor of both ENO1 and ENO2.[4] Its selective toxicity against ENO1-deleted cells, and the reversal of this toxicity in cells where ENO1 expression is restored ("ENO1-rescued" cells), provides a powerful model to validate this therapeutic approach. This guide compares the efficacy of SF2312 with other enolase inhibitors, including Phosphonoacetohydroxamate (PhAH), POMHEX, and ENOblock.
Comparative Performance of Enolase Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and selective toxicity of SF2312 and its alternatives.
| Table 1: In Vitro Enolase Inhibition | ||
| Compound | Target | IC50 (nM) |
| SF2312 | Human Recombinant ENO1 | 37.9[4] |
| Human Recombinant ENO2 | 42.5[4] | |
| PhAH | Enolase (general) | Not specified in detail in the provided results |
| POMHEX | Not specified in detail in the provided results | Not specified in detail in the provided results |
| ENOblock | Enolase (reported) | ~600[5] |
| Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. |
| Table 2: Selective Toxicity in ENO1-Deleted vs. ENO1-Rescued Glioma Cells | |||
| Compound | Cell Line | Effect | Concentration |
| SF2312 | D423 (ENO1-deleted) | Inhibition of proliferation | Low µM range[4] |
| D423 (ENO1-rescued) | Inhibition of proliferation | >200 µM[4] | |
| PhAH | D423 (ENO1-deleted) | Shows selective toxicity (less potent than SF2312) | Not specified in detail in the provided results[6] |
| D423 (ENO1-rescued) | More resistant than ENO1-deleted cells | Not specified in detail in the provided results[6] | |
| POMHEX | D423 (ENO1-deleted) | Selective killing | Low nanomolar range[7][8] |
| D423 (ENO1-rescued) | Minimal effects | Not specified in detail in the provided results[3] | |
| ENOblock | D423 (ENO1-deleted) | Fails to show selective toxicity | Not specified in detail in the provided results[5][9] |
| D423 (ENO1-rescued) | Fails to show selective toxicity | Not specified in detail in the provided results[5][9] | |
| Note: The D423 cell line is a model for ENO1-deleted glioma. The ENO1-rescued counterpart has had the ENO1 gene ectopically re-expressed. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Apoptosis Assays
Objective: To assess the selective toxicity of enolase inhibitors on ENO1-deleted versus ENO1-rescued cells.
Cell Lines:
-
D423 (ENO1-deleted human glioma cell line)
-
D423 ENO1-rescued (D423 cells with ectopic expression of ENO1)
-
LN319 (ENO1-wildtype human glioma cell line)
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat cells with a range of concentrations of the test compounds (e.g., SF2312, PhAH, POMHEX, ENOblock) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours for short-term assays, or up to 2 weeks for long-term proliferation assays).[4][6]
-
Staining for Viability and Apoptosis:
-
Hoechst 33342: Add Hoechst 33342 dye to the culture medium at a final concentration of 1-5 µg/mL and incubate at 37°C for 30-60 minutes.[10][11][12][13] This dye stains the nuclei of all cells and is used to quantify total cell number.
-
YO-PRO-1: Add YO-PRO-1 dye, which selectively enters apoptotic cells with compromised plasma membranes.
-
-
Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the number of Hoechst-positive cells (total cells) and YO-PRO-1-positive cells (apoptotic cells).[14] Cell viability is expressed as a percentage of the vehicle-treated control.
In Vitro Enolase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against purified enolase enzymes.
Protocol:
-
Enzyme Preparation: Use human recombinant ENO1 and ENO2 enzymes.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, combine the enolase enzyme with the test inhibitor at various concentrations in an appropriate assay buffer.[15][16]
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, 2-phosphoglycerate (2-PGA).[17]
-
Detection: The conversion of 2-PGA to phosphoenolpyruvate (PEP) can be measured using a coupled-enzyme assay.[18] In this system, pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase are added, and the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.[16]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control. Determine the IC50 value by fitting the data to a dose-response curve.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The glycolytic pathway with the point of inhibition by SF2312.
References
- 1. ENO1 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability | MD Anderson Cancer Center [mdanderson.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. med.nyu.edu [med.nyu.edu]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. researchgate.net [researchgate.net]
- 15. abcam.cn [abcam.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Enolase Inhibitors: SF2312 vs. HEX and HEPTA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of three prominent enolase inhibitors: SF2312, HEX (1-hydroxy-2-oxopiperidin-3-yl phosphonic acid), and HEPTA (1-hydroxy-2-oxoazepan-3-yl phosphonic acid). Enolase, a critical glycolytic enzyme, has emerged as a promising therapeutic target in oncology and infectious diseases. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection of the most appropriate inhibitor for specific research applications.
Executive Summary
SF2312 and HEX are both potent inhibitors of human enolase, with distinct selectivity profiles. SF2312 is a natural phosphonate (B1237965) antibiotic that acts as a pan-enolase inhibitor with low nanomolar potency against both human ENO1 and ENO2 isoforms. In contrast, HEX was developed as a selective inhibitor with a four-fold preference for ENO2 over ENO1, a characteristic that may offer a therapeutic advantage in treating ENO1-deleted cancers. Data on HEPTA's activity against mammalian enolases is currently limited; however, it has been shown to be active against the enolase of the amoeba Naegleria fowleri.
Data Presentation: Quantitative Comparison of Enolase Inhibitors
The following tables summarize the in vitro potency and cellular activity of SF2312, HEX, and HEPTA based on available experimental data.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| SF2312 | Human ENO1 | - | 37.9 nM[1][2] |
| Human ENO2 | - | 42.5 nM[1][2] | |
| HEX | Human ENO1 | 269.4 nM[3] | - |
| Human ENO2 | 74.4 nM[3] | - | |
| Naegleria fowleri Enolase (NfENO) | - | 0.14 µM (140 nM)[4] | |
| HEPTA | Naegleria fowleri Enolase (NfENO) | - | Active, but specific IC50 not reported[5] |
| Human Enolases | Not Reported | Not Reported |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Condition | IC50 / EC50 |
| SF2312 | D423 Glioma (ENO1-deleted) | 2-week proliferation | Low µM range[2] |
| D423 Glioma (ENO1-rescued) | 2-week proliferation | > 200 µM[2] | |
| HEX | D423 Glioma (ENO1-deleted) | 1-week treatment | ~1.3 µM[3] |
| POMHEX * | D423 Glioma (ENO1-deleted) | - | 38 nM[6] |
| D423 Glioma (ENO1-rescued) | - | 604 nM[6] | |
| LN-319 Astrocytoma (ENO1-WT) | - | 2148 nM[6] | |
| HEPTA | - | - | Not Reported |
*POMHEX is a cell-permeable prodrug of HEX.
Mechanism of Action and Signaling Pathways
Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis. Inhibition of enolase disrupts this pathway, leading to a depletion of downstream metabolites, including pyruvate (B1213749) and ATP, and an accumulation of upstream metabolites. This disruption of glycolysis is particularly detrimental to cancer cells, which often exhibit a high rate of aerobic glycolysis (the Warburg effect).
Beyond its role in glycolysis, enolase is a multifunctional protein implicated in various signaling pathways that regulate cell survival, proliferation, and migration. Notably, enolase can influence the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
Caption: Overview of enolase's role in glycolysis and its modulation of downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of enolase inhibitors.
Enolase Inhibition Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of enolase by monitoring the consumption of NADH in a coupled reaction.
Materials:
-
Purified recombinant human enolase (ENO1 or ENO2)
-
2-Phosphoglycerate (2-PG) substrate
-
Adenosine diphosphate (B83284) (ADP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM MgCl₂, 100 mM KCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ADP, NADH, PK, and LDH.
-
Add the enolase enzyme to the reaction mixture in the wells of a 96-well plate.
-
Add the test inhibitor (SF2312, HEX, or HEPTA) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, 2-PG.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH consumption is proportional to the enolase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a coupled enzyme assay to determine enolase inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of enolase inhibitors on cell proliferation and viability.
Materials:
-
Target cell lines (e.g., cancer cell lines with known ENO1 status)
-
Complete cell culture medium
-
96-well cell culture plates
-
Enolase inhibitors (SF2312, HEX, or HEPTA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the enolase inhibitors. Include a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the protein levels and phosphorylation status of key components of signaling pathways, such as PI3K/Akt and MAPK/ERK, following treatment with enolase inhibitors.
Materials:
-
Target cell lines
-
Enolase inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of Akt and ERK, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the enolase inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
Both SF2312 and HEX are potent enolase inhibitors with demonstrated efficacy in cellular and in vitro models. SF2312 acts as a pan-inhibitor, while HEX shows a preference for the ENO2 isoform, which could be advantageous for targeting ENO1-deleted cancers. The activity of HEPTA against mammalian enolases requires further investigation to enable a direct comparison. The choice of inhibitor will depend on the specific research goals, such as the desired isoform selectivity and the biological system under investigation. The provided protocols offer a foundation for the experimental evaluation of these and other enolase inhibitors.
References
- 1. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling SF2312: A Potent, Cross-Species Inhibitor of the Glycolytic Enzyme Enolase
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of SF2312, a natural phosphonate (B1237965) antibiotic, and its potent inhibitory effects on the glycolytic enzyme enolase across various species. This guide synthesizes key experimental data, providing a clear overview of SF2312's performance and the methodologies used to ascertain its efficacy.
SF2312 has emerged as a highly potent, low nanomolar inhibitor of enolase, a crucial enzyme in the glycolysis pathway.[1][2] Its mechanism of action, which involves mimicking a high-energy intermediate in the catalytic process, makes it a subject of significant interest for therapeutic development, particularly in oncology and infectious diseases.[3] This guide offers a side-by-side look at its inhibitory capabilities against different enolase orthologs, highlighting its potential as a broad-spectrum agent.
Comparative Inhibitory Activity of SF2312 and its Analogs
The inhibitory potency of SF2312 and its derivatives has been quantified against enolase from various organisms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its cross-species efficacy.
| Species/Enzyme Source | Enolase Isoform | Inhibitor | IC50 (nM) | Reference |
| Human | Recombinant ENO1 | SF2312 | 37.9 | [4] |
| Human | Recombinant ENO2 | SF2312 | 42.5 | [4] |
| Human (D423 cell lysate) | ENO1 | (3S)-MethylSF2312 | ~10 | [5] |
| Human (D423 cell lysate) | ENO2 | (3S)-MethylSF2312 | ~10 | [5] |
| Human (D423 cell lysate) | ENO1 | (3R)-MethylSF2312 | ~15,000 | [5] |
| Human (D423 cell lysate) | ENO2 | (3R)-MethylSF2312 | ~15,000 | [5] |
| Escherichia coli (lysate) | Enolase | SF2312 | ~10 | [5] |
| Escherichia coli (lysate) | Enolase | (3S)-MethylSF2312 | ~10 | [5] |
| Escherichia coli (lysate) | Enolase | (3R)-MethylSF2312 | ~20,000 | [6] |
| Naegleria fowleri | Recombinant NfENO | SF2312 | 310 ± 70 | [7] |
| Trypanosoma brucei | TbENO | deoxy-SF2312 | 600 ± 230 | [7] |
Note: The (3S) enantiomer of MethylSF2312 is noted to be up to 2000-fold more potent than the (3R) enantiomer.[6][8] The racemic mixture of MethylSF2312 is equipotent to SF2312.[6][8]
Experimental Protocols
The determination of enolase inhibitory activity by SF2312 is primarily achieved through a coupled enzymatic assay. The following protocol outlines the key steps involved:
Enolase Activity Assay (Coupled Pyruvate Kinase/Lactate Dehydrogenase Method)
This indirect assay measures the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) by enolase. The subsequent reaction of PEP is coupled to the oxidation of NADH, which can be monitored by a decrease in fluorescence.
Materials:
-
Assay Buffer: 100 mM triethanolamine (B1662121) (pH 7.4), 10 mM KCl, 5 mM MgSO₄.[1][9]
-
Reagents: 400 µM NADH, 2 mM ADP, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).[1][9]
-
Substrate: 2-Phosphoglycerate (2-PGA), typically at a concentration of 5 mM.[1]
-
Enzyme Source: Purified recombinant enolase or cell/tissue lysates.[1][10]
-
Inhibitor: SF2312 or its analogs at varying concentrations.
-
Instrumentation: Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).[1][9]
Procedure:
-
Preparation: Prepare solutions of the assay buffer, reagents, substrate, and inhibitor.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, NADH, ADP, PK, and LDH.
-
Enzyme and Inhibitor Incubation: Add the enolase source (e.g., cell lysate) to the wells. Then, add varying concentrations of SF2312 and incubate.
-
Initiation of Reaction: Start the reaction by adding the substrate, 2-PGA.
-
Data Acquisition: Immediately begin measuring the decrease in NADH fluorescence over time.
-
Analysis: The rate of NADH oxidation is proportional to the enolase activity. Calculate the percentage of inhibition at each SF2312 concentration relative to a vehicle control and determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the coupled enzymatic assay used to determine the inhibitory effect of SF2312 on enolase activity.
Caption: Workflow for determining enolase inhibition by SF2312.
Glycolysis Pathway and Enolase Inhibition
The diagram below illustrates the central role of enolase in the glycolysis pathway and the point of inhibition by SF2312.
Caption: Inhibition of enolase by SF2312 in the glycolysis pathway.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and structural basis of E. coli enolase inhibition by SF2312: a mimic of the carbanion intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The 3 S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
Evaluating the Therapeutic Potential of SF2312 Prodrugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of SF2312 prodrugs, focusing on their mechanism of action, preclinical efficacy, and comparison with alternative strategies. Experimental data is presented to support the findings, and detailed methodologies for key experiments are outlined.
Introduction: The Promise of Enolase Inhibition
Glycolysis, a fundamental metabolic pathway for energy production, is often upregulated in cancer cells to support their rapid proliferation. This metabolic shift, known as the Warburg effect, presents a promising target for anticancer therapies.[1][2] Enolase, a key glycolytic enzyme, catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[3] The natural phosphonate (B1237965) antibiotic SF2312 has been identified as a highly potent, low nanomolar inhibitor of enolase, making it a compelling candidate for therapeutic development.[1][2][4][5][6][7]
SF2312 is produced by the actinomycete Micromonospora and exhibits activity against a range of bacteria, particularly under anaerobic conditions.[1][4] Its therapeutic potential extends to oncology, specifically in cancers with a homozygous deletion of the ENO1 gene, which encodes the enolase 1 isoform. These cancer cells become solely reliant on the ENO2 isoform, creating a synthetic lethal vulnerability that can be exploited by enolase inhibitors.[3][8]
A significant hurdle in the clinical development of SF2312 is its poor cell permeability, attributed to the negatively charged phosphonate group.[1] To overcome this limitation, various prodrug strategies have been developed to mask the phosphonate moiety and enhance cellular uptake. This guide focuses on the evaluation of these SF2312 prodrugs, comparing their performance with the parent compound and other enolase inhibitors.
Mechanism of Action: Targeting a Metabolic Vulnerability
SF2312 and its active forms derived from prodrugs act as transition-state analogue inhibitors of enolase.[3] X-ray crystallography studies have revealed that SF2312 binds to the active site of human ENO2, coordinating with magnesium ions and interacting with key amino acid residues.[1] The (3S,5S)-enantiomer of SF2312 has been identified as the biologically active form.[3][9]
The inhibition of enolase leads to a bottleneck in the glycolytic pathway, resulting in the accumulation of upstream metabolites and depletion of downstream products.[1][10] This disruption of glycolysis has a profound impact on cancer cells that are highly dependent on this pathway for ATP production, especially in hypoxic tumor microenvironments.[1][2]
dot
Caption: SF2312 prodrugs deliver the active inhibitor to block the enolase step in glycolysis.
Comparative Performance of SF2312 Prodrugs
Several prodrugs of SF2312 have been synthesized and evaluated. A prominent example is POMHEX , a pivaloyloxymethyl (POM) ester prodrug.[11] Prodrug strategies aim to increase lipophilicity and facilitate passive diffusion across the cell membrane. Once inside the cell, the prodrug is cleaved by intracellular esterases to release the active SF2312 molecule (referred to as HEX in some literature when derived from POMHEX).[12]
In Vitro Efficacy
The potency of SF2312 and its prodrugs has been evaluated in various cancer cell lines, particularly those with ENO1 deletion. The data consistently demonstrates that prodrug formulations significantly enhance the cytotoxic effects of SF2312.
| Compound/Prodrug | Cell Line | ENO1 Status | IC50 (µM) | Reference |
| SF2312 | D423 Glioma | Deleted | >200 | [4] |
| PhAH | D423 Glioma | Deleted | ~µM range | [11] |
| POMHEX | D423 Glioma | Deleted | 0.0289 | [12] |
| HEX (active form of POMHEX) | D423 Glioma | Deleted | 1.342 | [12] |
| HemiPOMHEX (intermediate) | D423 Glioma | Deleted | 0.561 | [12] |
| SF2312 | D423 Glioma (ENO1-rescued) | Intact | High µM | [4] |
| POMHEX | D423 Glioma (ENO1-rescued) | Intact | >10 | [4] |
| MethylSF2312 (racemic) | ENO1-deleted Glioma | Deleted | ~0.01 | [3][8] |
| (3S)-MethylSF2312 | ENO1-deleted Glioma | Deleted | ~0.01 | [3] |
| (3R)-MethylSF2312 | ENO1-deleted Glioma | Deleted | >15 | [3] |
PhAH (Phosphonoacetohydroxamate) is a known enolase inhibitor used as a reference compound.
The data clearly indicates that the POMHEX prodrug is significantly more potent than the parent compound SF2312 and the reference inhibitor PhAH in ENO1-deleted glioma cells.[4][11][12] This enhanced potency is attributed to the improved cellular permeability of the prodrug.[12]
In Vivo Efficacy
Preclinical studies using orthotopic xenograft models of ENO1-deleted glioma have demonstrated the in vivo therapeutic potential of SF2312 prodrugs. Treatment with POMHEX has been shown to eradicate intracranial tumors in mice at well-tolerated doses.[3][4] These findings provide a strong rationale for the continued development of SF2312 prodrugs for clinical applications.
Alternative and Comparative Compounds
While SF2312 prodrugs show significant promise, it is important to consider them in the context of other enolase inhibitors and alternative therapeutic strategies.
-
Phosphonoacetohydroxamate (PhAH): A well-characterized tool compound for enolase inhibition. However, it suffers from poor pharmacological properties and is less potent than SF2312.[1][11]
-
Deoxy-SF2312: An analogue of SF2312 that also inhibits enolase.[1]
-
MethylSF2312: A methylated derivative of SF2312 designed to prevent epimerization at the C-3 position, which has been instrumental in confirming the stereospecificity of enolase inhibition.[3][9]
-
Other Glycolytic Inhibitors: Various other inhibitors targeting different steps of glycolysis are under investigation, but few have progressed to advanced clinical stages.
-
Targeting Other Metabolic Pathways: Cancer metabolism is a complex field, and targeting other pathways such as the pentose (B10789219) phosphate (B84403) pathway or glutaminolysis are also being explored.
The key advantage of the SF2312 prodrug approach lies in its targeted nature, specifically exploiting the collateral lethality of ENO1 deletion in certain cancers.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the therapeutic potential of SF2312 prodrugs.
Enolase Inhibition Assay
This assay measures the enzymatic activity of enolase in the presence of inhibitors.
-
Principle: A coupled enzyme assay is commonly used. Enolase converts 2-PGA to PEP. Pyruvate kinase (PK) then converts PEP to pyruvate, which is coupled to the conversion of NADH to NAD+ by lactate (B86563) dehydrogenase (LDH). The decrease in NADH is monitored by measuring the absorbance at 340 nm or fluorescence.[2]
-
Procedure:
-
Prepare a reaction mixture containing buffer, magnesium sulfate, potassium chloride, ADP, NADH, PK, and LDH.
-
Add the enolase enzyme (either purified recombinant protein or cell lysate).
-
Add the inhibitor (SF2312, its prodrugs, or a reference compound) at various concentrations.
-
Initiate the reaction by adding the substrate, 2-phosphoglycerate (2-PGA).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor.
-
dot
Caption: A typical workflow for determining the inhibitory potency of compounds against enolase.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and cytostatic effects of the compounds on cancer cells.
-
Principle: Assays like the MTT or MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the SF2312 prodrug or control compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Thermal Shift Assay (TSA)
TSA is used to confirm the direct binding of an inhibitor to its target protein.
-
Principle: The binding of a ligand (inhibitor) to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to unfolded proteins.
-
Procedure:
-
Prepare a reaction mixture containing the purified enolase protein, a fluorescent dye (e.g., SYPRO Orange), and the inhibitor.
-
Use a real-time PCR instrument to gradually increase the temperature of the mixture.
-
Monitor the fluorescence of the dye. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The temperature at which the fluorescence is at its midpoint is the melting temperature (Tm).
-
A shift to a higher Tm in the presence of the inhibitor indicates direct binding and stabilization of the protein.
-
Mass Spectrometry-Based Metabolomics
This technique is used to analyze the metabolic changes in cells upon treatment with an enolase inhibitor.
-
Principle: Stable isotope tracing with labeled glucose (e.g., 13C-glucose) is used to track the flow of carbons through the glycolytic pathway. Mass spectrometry is then used to measure the levels of various metabolites and their isotopic enrichment.
-
Procedure:
-
Culture cancer cells in a medium containing a stable isotope-labeled substrate (e.g., [U-13C]-glucose).
-
Treat the cells with the SF2312 prodrug or a vehicle control.
-
Quench the metabolic activity and extract the intracellular metabolites.
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Identify and quantify the levels of glycolytic intermediates to confirm the inhibition of enolase at the expected step in the pathway.
-
Future Directions and Clinical Outlook
The preclinical data for SF2312 prodrugs, particularly POMHEX, is highly encouraging. The ability of these compounds to selectively target and eliminate cancer cells with a specific genetic vulnerability (ENO1 deletion) represents a significant advancement in precision oncology.[3]
To date, there is no publicly available information on SF2312 prodrugs entering clinical trials. The successful preclinical in vivo studies, however, strongly support their translation into clinical evaluation for the treatment of ENO1-deleted cancers, such as certain glioblastomas and other solid tumors.[9][13] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these prodrugs and identifying patient populations who are most likely to benefit from this therapeutic approach.
Conclusion
SF2312 prodrugs represent a promising new class of targeted anticancer agents. By effectively delivering a potent enolase inhibitor to cancer cells, these compounds exploit a key metabolic vulnerability, leading to selective cell death. The strong preclinical data, particularly the in vivo efficacy against intracranial tumors, underscores the therapeutic potential of this approach. Further development and clinical investigation are warranted to bring this novel therapeutic strategy to patients with ENO1-deleted cancers.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. ENO1 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. news-medical.net [news-medical.net]
On-Target Efficacy of SF2312 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enolase inhibitor SF2312 with other alternatives, supported by experimental data. The focus is on confirming the on-target effects of SF2312 in cellular models.
SF2312 is a natural phosphonate (B1237965) antibiotic identified as a highly potent inhibitor of enolase, a key enzyme in the glycolysis pathway.[1][2][3] Enolase catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP), a crucial step in cellular energy production.[4] This guide details the on-target effects of SF2312, compares its performance with other enolase inhibitors, and provides the methodologies for key validation experiments.
Comparative Analysis of Enolase Inhibitors
SF2312 demonstrates potent inhibition of both human enolase isoforms, ENO1 and ENO2.[2] Its efficacy has been extensively compared with the synthetic tool compound Phosphonoacetohydroxamate (PhAH) and its own derivatives like MethylSF2312.
| Compound | Target(s) | In Vitro Potency (IC50) | Cellular Potency (ENO1-deleted Glioma Cells) | Key Characteristics |
| SF2312 | ENO1, ENO2 | ~10 nM - 42.5 nM[2][4] | Low µM range for proliferation inhibition[1][2] | Natural product, potent enolase inhibitor, shows selective toxicity in ENO1-deleted cancer cells.[1][2] Poor cell permeability is a known limitation.[1][5] |
| Phosphonoacetohydroxamate (PhAH) | Enolase | nM IC50[1] | µM range, less potent than SF2312[6] | Synthetic tool compound, good reference inhibitor but has poor pharmacological properties.[6] |
| MethylSF2312 | ENO2 | ~10 nM[4] | ~2 µM for toxicity in ENO1-deleted glioma cells[4] | Synthetic derivative of SF2312, equipotent in enzymatic and cellular assays.[4] Used to determine the active stereoisomer of SF2312.[4] |
| POMHEX | Enolase (pro-drug of HEX) | Not directly applicable (pro-drug) | IC50 <30 nM in ENO1-deleted glioma cells[5] | A cell-permeable pro-drug of an SF2312 derivative, showing significantly increased cellular potency.[5] |
On-Target Validation in Cellular Models
The on-target effects of SF2312 are demonstrated through its selective impact on cancer cells with a specific genetic vulnerability—the deletion of the ENO1 gene. These cells become highly dependent on the remaining enolase isoform, ENO2, for survival, making them susceptible to enolase inhibitors.[1][6]
Key Experimental Findings:
-
Selective Toxicity: SF2312 selectively inhibits the proliferation of ENO1-deleted glioma cells (D423 and Gli56) at low micromolar concentrations, while ENO1-intact or rescued cells are significantly less affected, showing inhibition only at concentrations above 200 µM.[1][2][7] This selectivity is also observed in the induction of apoptosis.[1][7]
-
Glycolytic Inhibition: Treatment with SF2312 leads to a blockage of the glycolytic pathway at the enolase step. This is evidenced by the accumulation of metabolites upstream of enolase, such as 3-phosphoglycerate (B1209933) (3-PGA), and a decrease in downstream metabolites like phosphoenolpyruvate (PEP) and lactate (B86563).[1] Specifically, a dramatic increase in the 3-PGA/PEP ratio is a key indicator of on-target enolase inhibition.[1][7]
-
Metabolic Flux Alteration: Using 13C-labeled glucose tracing, studies have shown that SF2312 dose-dependently reduces the conversion of glucose to lactate specifically in ENO1-deleted glioma cells.[1][2] A significant increase in the conversion of 13C-glucose to 13C-glycerate is also observed, further confirming the block at the enolase step.[1]
-
Direct Target Engagement: Cellular thermal shift assays (CETSA) have been utilized to demonstrate the direct binding of SF2312 to enolase 2 (ENO2) within intact glioma cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these findings. Below are summaries of key experimental protocols.
Cell Proliferation and Apoptosis Assays
-
Cell Lines: ENO1-deleted human glioma cell lines (e.g., D423, Gli56) and their isogenic counterparts with restored ENO1 expression are used.
-
Treatment: Cells are treated with varying concentrations of SF2312 or a vehicle control for an extended period (e.g., 2 weeks for proliferation, 72 hours for apoptosis).
-
Proliferation Assessment: Total cell number is quantified using a fluorescent dye that stains the nuclei of all cells, such as Hoechst 33342.[1][7]
-
Apoptosis Assessment: Apoptotic cells are identified using a dye like YO-PRO®-1, which selectively enters cells with compromised plasma membranes.[1][7]
13C-Glucose Metabolic Flux Analysis
-
Culture Conditions: Cells are cultured in a medium containing 13C-labeled glucose.
-
Treatment: Cells are treated with SF2312 or a vehicle control for a defined period (e.g., 72 hours).
-
Metabolite Extraction and Analysis: Polar metabolites are extracted from the cells and the medium. The incorporation of 13C into various metabolites (e.g., lactate, glycerate) is quantified using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.[1]
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of SF2312 to its target protein (enolase) in a cellular context.
-
Procedure:
-
Intact cells are treated with SF2312 or a vehicle control.
-
The cells are heated to various temperatures, causing proteins to denature and precipitate.
-
The remaining soluble protein is collected.
-
The amount of soluble enolase at each temperature is determined by Western blotting or other protein detection methods.
-
-
Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the thermal melting curve of enolase in the presence of SF2312 indicates direct binding.[1]
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of enolase inhibition by SF2312.
Caption: General experimental workflow for confirming SF2312 on-target effects.
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
SF2312: A Potent Enolase Inhibitor with Selective Lethality in ENO1-Deficient Cancers
A Comparative Guide for Researchers and Drug Development Professionals
SF2312, a natural phosphonate (B1237965) antibiotic, has emerged as a highly potent inhibitor of the glycolytic enzyme enolase.[1][2][3] This guide provides a comprehensive validation of SF2312's mechanism of action across different cancer types, objectively comparing its performance with alternative compounds and presenting supporting experimental data. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of SF2312's potential as a targeted cancer therapeutic.
Mechanism of Action: Targeting a Metabolic Vulnerability
SF2312 exerts its anticancer effect by inhibiting enolase, a critical enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).[1] Many cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.[1] SF2312 is a potent inhibitor of both human enolase 1 (ENO1) and enolase 2 (ENO2) isoforms.[2]
A key therapeutic window for SF2312 lies in its selective toxicity towards cancer cells with a homozygous deletion of the ENO1 gene.[1][4] These cancer cells become solely dependent on the ENO2 isoform for glycolytic activity. Inhibition of the remaining ENO2 by SF2312 leads to a metabolic crisis and selective cell death, a concept termed "collateral lethality".[4] This selective action has been demonstrated effectively in ENO1-deleted glioma cells.[1][2]
Performance Comparison: SF2312 vs. Alternatives
The primary comparator for SF2312 in preclinical studies has been Phosphonoacetohydroxamate (PhAH), a synthetic enolase inhibitor. Experimental data consistently demonstrates the superior potency of SF2312.
Quantitative Data Summary
| Inhibitor | Target | IC50 (in vitro) | Cell Line | Condition | Reference |
| SF2312 | Human recombinant ENO1 | 37.9 nM | - | - | [2] |
| Human recombinant ENO2 | 42.5 nM | - | - | [2] | |
| ENO1-deleted D423 Glioma | low μM range | D423 | Normoxia | [1][2] | |
| ENO1-rescued D423 Glioma | > 200 μM | D423 | Normoxia | [1][2] | |
| ENO1-deleted D423 Glioma | > 6.25 μM (eradication) | D423 | Hypoxia | [1] | |
| PhAH | Enolase | nM IC50 | - | - | [1] |
| ENO1-deleted D423 Glioma | Less potent than SF2312 | D423 | Normoxia & Hypoxia | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental validation of SF2312, the following diagrams are provided.
Caption: SF2312 inhibits the enolase-mediated conversion of 2-PGA to PEP, leading to selective cell death in ENO1-deleted cancer cells.
Caption: Workflow for assessing the selective cytotoxicity of SF2312 on cancer cells using a standard cell viability assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of SF2312 on cancer cells.
Materials:
-
ENO1-deleted and ENO1-rescued cancer cell lines (e.g., D423 glioma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SF2312
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of SF2312 in complete medium. Remove the old medium from the wells and add 100 µL of the SF2312 dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of SF2312 that inhibits cell growth by 50%).
Enolase Activity Assay
This assay measures the enzymatic activity of enolase in the presence of SF2312.
Materials:
-
Purified recombinant human ENO1 and ENO2 or cell lysates
-
SF2312
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM MgCl2, 100 mM KCl)
-
2-Phosphoglycerate (2-PGA) substrate
-
Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ADP
-
96-well UV-transparent plate
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing assay buffer, PK, LDH, NADH, and ADP.
-
Inhibitor Addition: Add various concentrations of SF2312 or a vehicle control to the wells.
-
Enzyme Addition: Add the purified enolase or cell lysate to the wells.
-
Initiation of Reaction: Start the reaction by adding the substrate, 2-PGA.
-
Readout: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration. Determine the IC50 value of SF2312 for enolase activity.
Metabolic Flux Analysis using 13C-labeled Glucose
This protocol allows for the tracing of metabolic pathways to confirm the inhibition of glycolysis at the enolase step.
Materials:
-
ENO1-deleted and ENO1-rescued cancer cell lines
-
Glucose-free cell culture medium
-
[U-13C]-glucose (uniformly labeled with 13C)
-
SF2312
-
Methanol, water, and chloroform (B151607) for metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cells in standard medium until they reach approximately 80% confluency.
-
Isotope Labeling: Replace the standard medium with glucose-free medium containing [U-13C]-glucose and the desired concentration of SF2312 or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 8-24 hours) to allow for the incorporation of the 13C label into downstream metabolites.
-
Metabolite Extraction: Quickly wash the cells with ice-cold PBS and then quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Phase Separation: Add water and chloroform to the extract to separate the polar (containing glycolytic intermediates) and non-polar phases.
-
LC-MS Analysis: Analyze the polar phase using LC-MS to identify and quantify the 13C-labeled glycolytic intermediates, including 2-PGA and PEP.
-
Data Analysis: Compare the levels of 13C-labeled metabolites in SF2312-treated cells versus control cells. A buildup of 13C-labeled 2-PGA and a decrease in 13C-labeled PEP would confirm the inhibition of enolase.[1]
Conclusion
SF2312 is a potent and selective inhibitor of enolase with a clear mechanism of action that can be exploited for targeted cancer therapy. Its efficacy in ENO1-deleted cancer models, particularly glioma, highlights its potential as a precision medicine agent. The provided experimental data and protocols offer a solid foundation for further research and development of SF2312 and other enolase inhibitors. While the current data is promising, further studies comparing SF2312 with a broader range of standard-of-care chemotherapies in various cancer types are warranted to fully establish its clinical potential. The poor cell permeability of the phosphonate moiety is a challenge that may require the development of pro-drug strategies to enhance its therapeutic efficacy in vivo.[5][6]
References
- 1. SF2312 is a natural phosphonate inhibitor of Enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SF2312 is a natural phosphonate inhibitor of enolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3S Enantiomer Drives Enolase Inhibitory Activity in SF2312 and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of SF2312 Ammonium: A Procedural Guide for Laboratory Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for SF2312 ammonium (B1175870) is not publicly available. The following procedures are based on the known hazards of ammonium compounds and general best practices for the disposal of research-grade antibiotics and phosphonates. This information is intended to provide essential safety and logistical guidance. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.
SF2312 ammonium is a phosphonate (B1237965) antibiotic and a potent enolase inhibitor used in research.[1] Proper disposal is crucial to ensure personnel safety, prevent environmental contamination, and mitigate the risk of contributing to antibiotic resistance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical splash goggles or safety glasses are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves. Dispose of contaminated gloves as hazardous waste.
-
Body Protection: A lab coat or other protective garments should be worn to prevent skin contact.
-
Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a respirator may be required. Consult your EHS department for specific guidance.
-
Ventilation: All handling and initial disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Quantitative Data for General Ammonium Waste
The following table summarizes key quantitative parameters relevant to the disposal of general ammonium-containing solutions. These are provided for context and should not be applied to this compound waste without explicit approval from your EHS department.
| Parameter | Guideline | Primary Hazards |
| pH for Neutralization | Stabilized between 5.5 and 9.5 (for simple, non-toxic corrosive wastes only) | Corrosive (causes severe skin burns and eye damage), Respiratory Irritation |
| Aquatic Toxicity | Very toxic to aquatic life | Environmental Hazard |
| Occupational Exposure Limits | Varies for ammonia (B1221849) gas; consult specific SDS | Inhalation Toxicity |
Experimental Protocol for Disposal of this compound
This protocol outlines a conservative, safety-focused procedure for the collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Collect all this compound waste (solid powder, stock solutions, contaminated media, and contaminated disposables like pipette tips and tubes) in a designated, properly labeled hazardous waste container.
-
Stock solutions, which are often at much higher concentrations, are considered hazardous chemical waste and must be collected for professional disposal.[2]
2. Container Labeling and Storage:
-
The waste container must be made of a material compatible with the chemical.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Keep the container tightly sealed except when adding waste.
-
Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
3. Spill Management:
-
In case of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material.
-
Place all contaminated materials into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[3] This can contaminate water sources and harm the environment.[4]
-
Contact your institution's EHS department or hazardous waste management provider to arrange for the pickup and disposal of the waste container.
-
A licensed professional waste disposal service will handle the final treatment and disposal, likely through incineration or other approved methods for hazardous pharmaceutical and chemical waste.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
